CDK1-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H11ClN2O |
|---|---|
Molecular Weight |
294.7 g/mol |
IUPAC Name |
(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+ |
InChI Key |
QJKBRWSJWQVKLY-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
CDK1-IN-2 mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of CDK1-IN-2
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited. This guide provides a comprehensive overview of the mechanism of action of Cyclin-Dependent Kinase 1 (CDK1) inhibitors, using this compound as a representative compound. The specific quantitative data and experimental findings for this compound are presented where available, supplemented with data from well-characterized CDK1 inhibitors such as RO-3306, Flavopiridol, and Dinaciclib to illustrate the broader principles of CDK1 inhibition.
Executive Summary
Cyclin-Dependent Kinase 1 (CDK1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, particularly at the G2/M transition and during mitosis.[1][2][3] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][4][5] CDK1 inhibitors, such as this compound, are small molecules designed to block the kinase activity of CDK1, leading to cell cycle arrest and, in many cancer cells, apoptosis.[1][2] This document outlines the biochemical and cellular mechanism of action of CDK1 inhibitors, provides comparative data for key compounds, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
The Role of CDK1 in Cell Cycle Progression
CDK1, also known as cell division cycle protein 2 (CDC2), is a highly conserved protein kinase that is essential for cell division.[1] Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin B and Cyclin A.[3][6] The CDK1/Cyclin B complex, also known as the M-Phase Promoting Factor (MPF), drives the cell's entry into mitosis.[7][8]
Activation of the CDK1/Cyclin B complex at the G2/M boundary triggers a cascade of phosphorylation events that lead to:
-
Nuclear envelope breakdown
-
Chromosome condensation
-
Mitotic spindle assembly[3]
Given its critical role, inhibition of CDK1 is an effective strategy to halt the proliferation of rapidly dividing cells, such as those found in tumors.[1][9]
Biochemical Mechanism of Action: ATP-Competitive Inhibition
CDK1 inhibitors, including this compound, predominantly function as ATP-competitive inhibitors.[1][10] They are designed to bind to the ATP-binding pocket within the catalytic cleft of the CDK1 protein.[2][7] By occupying this site, the inhibitor prevents the binding of ATP, which is the necessary phosphate donor for the kinase reaction. This blockade of ATP binding effectively halts the phosphorylation of CDK1's downstream substrates, thereby preventing the cellular events required for mitosis.[1]
Quantitative Data: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as IC₅₀ or Kᵢ) and its selectivity against other kinases. While specific data for this compound is sparse, the following tables provide a comparative overview of other well-studied CDK1 inhibitors.
Table 1: In Vitro Inhibitory Potency of Selected CDK Inhibitors
| Compound | Target Complex | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|---|
| This compound | CDK1 | 5800[11] | - |
| RO-3306 | CDK1/Cyclin B1 | - | 35[11][12] |
| CDK1/Cyclin A | - | 110[11][13] | |
| CDK2/Cyclin E | - | 340[11][14] | |
| CDK4/Cyclin D | - | >2000[10] | |
| Dinaciclib | CDK1 | 3[15][16] | - |
| CDK2 | 1[15][16] | - | |
| CDK5 | 1[15][16] | - | |
| CDK9 | 4[15][16] | - | |
| Flavopiridol | CDK1 | 30[17] | - |
| CDK2 | 170[17] | - | |
| CDK4 | 100[17] | - |
| | CDK9 | ~10 | - |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Cellular Proliferation Inhibition (IC₅₀) of Selected CDK Inhibitors
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Dinaciclib | Various Cancer Cell Lines (median) | 11[15] |
| Flavopiridol | LNCaP (Prostate Cancer) | 16[18] |
| K562 (Leukemia) | 130[18] |
| RO-3306 | SKOV3 (Ovarian Cancer) | 16920[10] |
Cellular Mechanism of Action and Consequences
The biochemical inhibition of CDK1 by compounds like this compound translates into distinct cellular phenotypes, primarily cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
By inhibiting CDK1, these compounds prevent the phosphorylation of substrates necessary for mitotic entry. As a result, cells are unable to transition from the G2 phase to mitosis, leading to an accumulation of cells at the G2/M boundary.[1][9] This is a hallmark effect of CDK1 inhibition and is readily observable via flow cytometry. For instance, treatment of HCT-116 cells with this compound results in their arrest in the G2/M phase.[11] Similarly, RO-3306 causes a complete block of the cell cycle in the G2/M phase in HCT116, SW480, and HeLa cells.[11]
Induction of Apoptosis
While normal cells can often tolerate a temporary G2/M arrest, many cancer cells, which are often more dependent on a rapid cell cycle and may have compromised cell cycle checkpoints, undergo apoptosis (programmed cell death) following prolonged CDK1 inhibition.[1][9][12] This selective induction of apoptosis in tumor cells is a key aspect of the therapeutic potential of CDK1 inhibitors.[1][4] For example, Dinaciclib is known to induce apoptosis through the activation of caspases 8 and 9.[16]
Experimental Protocols
Characterizing the mechanism of action of a CDK1 inhibitor like this compound involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assay for IC₅₀ Determination
This in vitro assay directly measures the enzymatic activity of CDK1 and the inhibitory potency of the compound.[2]
-
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity of the CDK1/Cyclin B complex by 50%.
-
Principle: A recombinant CDK1/Cyclin B enzyme is incubated with a specific substrate (e.g., Histone H1 peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like radioisotope incorporation (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.[6]
-
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human CDK1/Cyclin B1 enzyme, a suitable substrate (e.g., Rb C-terminal fragment), and ATP in a kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂).[6]
-
Inhibitor Dilution: Prepare serial dilutions of the CDK1 inhibitor in DMSO, followed by a further dilution in the kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the diluted inhibitor solutions.
-
Enzyme Addition: Add the CDK1/Cyclin B1 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This cell-based assay is used to determine the distribution of cells in different phases of the cell cycle following inhibitor treatment.[10]
-
Objective: To quantify the percentage of cells in G1, S, and G2/M phases after treatment with a CDK1 inhibitor.
-
Principle: Cells are fixed and their DNA is stained with a fluorescent dye (e.g., Propidium Iodide, PI). The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures this fluorescence, allowing for the quantification of cells with 2n DNA content (G1), between 2n and 4n (S), and 4n (G2/M).[10]
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HCT-116) in culture plates and allow them to adhere. Treat the cells with various concentrations of the CDK1 inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., PI) and RNase A (to remove RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle. An increase in the G2/M peak indicates cell cycle arrest at this stage.
-
Conclusion
The mechanism of action of CDK1 inhibitors like this compound is centered on the ATP-competitive inhibition of the CDK1 kinase. This targeted biochemical action prevents the phosphorylation of key mitotic substrates, leading to a cascade of cellular effects, most notably a robust G2/M cell cycle arrest. In cancer cells, this arrest often culminates in apoptosis, providing a clear rationale for the development of these compounds as anti-cancer therapeutics. The comprehensive characterization of any CDK1 inhibitor requires a suite of biochemical and cellular assays to determine its potency, selectivity, and functional impact on cell cycle progression and viability. The methodologies and principles detailed in this guide provide a foundational framework for the continued research and development of this important class of inhibitors.
References
- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 6. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 8. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Discovery and Development of a CDK1 Inhibitor
A Note on the Subject Compound: This guide focuses on the discovery and development of a potent and selective CDK1 inhibitor. The initial request specified "CDK1-IN-2." Publicly available information on a compound with this specific designation is limited. Commercial suppliers list a "this compound" with an IC50 of 5.8 μM, noting it is a non-selective kinase inhibitor that causes G2/M phase arrest in HCT-116 cells[1][2][3][4][5]. However, the detailed discovery, development, and extensive experimental data required for an in-depth technical guide are not available in the public domain.
Therefore, to fulfill the core requirements of this request, this guide will use the well-characterized, potent, and selective CDK1 inhibitor RO-3306 as a representative example. The principles, experimental methodologies, and data interpretation detailed herein are broadly applicable to the study of other CDK1-targeting compounds.
Introduction to CDK1 as a Therapeutic Target
Cyclin-dependent kinase 1 (CDK1), in partnership with its regulatory cyclin subunits (primarily Cyclin A and Cyclin B), is a master regulator of the cell cycle, governing the transition from G2 phase into mitosis (M phase)[6]. The activation of the CDK1/Cyclin B complex, also known as the Maturation-Promoting Factor (MPF), is a critical step for initiating the profound cellular changes that occur during mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation[7]. In numerous cancers, the CDK1 signaling pathway is dysregulated, contributing to uncontrolled cell proliferation. This makes CDK1 a compelling target for the development of anti-cancer therapeutics. Selective inhibition of CDK1 can induce cell cycle arrest at the G2/M boundary and preferentially trigger apoptosis in cancer cells, which are highly dependent on robust cell cycle progression[6][7].
Discovery and Synthesis of a Selective CDK1 Inhibitor: RO-3306
Discovery Strategy
RO-3306 was identified through a high-throughput screening campaign designed to find novel, potent, and selective small-molecule inhibitors of CDK1[8]. The primary screen led to the identification of a quinolinyl-methylene-thiazolinone chemical scaffold. Subsequent medicinal chemistry efforts and structure-activity relationship (SAR) studies were conducted to optimize the potency and kinase selectivity of this series, which ultimately yielded RO-3306 as a lead candidate[8].
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for RO-3306 is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of similar 2-amino-4-thiazolidinone derivatives. The core of the synthesis likely involves a Knoevenagel condensation reaction.
Plausible Synthetic Scheme:
A potential synthetic route involves a two-step process:
-
Formation of the Thiazolidinone Intermediate: Reaction of a primary amine (e.g., thiophen-2-ylmethanamine) with 2-thioxo-thiazolidin-4-one.
-
Knoevenagel Condensation: Condensation of the thiazolidinone intermediate with an appropriate aldehyde (e.g., quinoline-6-carbaldehyde) in the presence of a base catalyst like piperidine in a suitable solvent such as glacial acetic acid, followed by heating[8].
Mechanism of Action and Quantitative Data
RO-3306 is a selective, ATP-competitive inhibitor of CDK1[8][9][10]. It functions by binding to the ATP-binding pocket of the CDK1 kinase domain. By occupying this active site, RO-3306 prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates essential for mitotic entry and progression[10]. This direct inhibition of CDK1's catalytic activity is the biochemical basis for its cellular effects.
Data Presentation: In Vitro Potency and Selectivity
The efficacy and specificity of a kinase inhibitor are critical for its utility. The following tables summarize the quantitative data for RO-3306.
Table 1: In Vitro Inhibitory Potency of RO-3306 against Cyclin-Dependent Kinases
| Target Complex | Kᵢ (nM) |
| CDK1/Cyclin B1 | 35[9][10][11] |
| CDK1/Cyclin A | 110[9][11] |
| CDK2/Cyclin E | 340[9][11] |
| CDK4/Cyclin D | >2000[9][11] |
Table 2: Kinase Selectivity Profile of RO-3306
| Kinase | Kᵢ (nM) |
| CDK1 | 20 [9] |
| PKCδ | 318[11] |
| SGK | 497[11] |
| Other diverse kinases | >15-fold selectivity vs CDK1[9] |
Table 3: Cellular Proliferation Inhibition (IC₅₀) of RO-3306 in Ovarian Cancer Cell Lines (72h treatment)
| Cell Line | IC₅₀ (µM) |
| OVCAR5 | Not specified, but dose-dependent inhibition observed |
| SKOV3 | 16.92[6] |
| Hey | Dose-dependent inhibition observed |
| PA-1 | Dose-dependent inhibition observed |
| IGROV1 | Dose-dependent inhibition observed |
Signaling Pathways and Experimental Workflows
CDK1 Signaling Pathway and Inhibition
The diagram below illustrates the G2/M transition checkpoint, which is primarily controlled by the CDK1/Cyclin B1 complex. The pathway shows the key activating (Cdc25) and inhibitory (Wee1/Myt1) inputs that regulate CDK1 activity. An ATP-competitive inhibitor like RO-3306 blocks the kinase activity, preventing the phosphorylation of mitotic substrates.
Caption: CDK1 signaling at the G2/M transition and the point of inhibition by RO-3306.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a novel CDK1 inhibitor.
Caption: A typical experimental workflow for the evaluation of a CDK1 inhibitor.
Detailed Experimental Protocols
This section provides representative methodologies for key experiments used to characterize a CDK1 inhibitor like RO-3306.
In Vitro Kinase Assay (Luminescence-Based)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of the purified CDK1/Cyclin B1 complex.
Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the CDK1 enzyme. A reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. The resulting luminescent signal is inversely proportional to kinase activity.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
CDK substrate (e.g., Histone H1 or a specific peptide)
-
ATP (at a concentration near the Kₘ for CDK1)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
RO-3306 (or test compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of RO-3306 in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In a white multi-well plate, add the CDK1/Cyclin B1 enzyme, the substrate peptide, and the diluted RO-3306 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer’s instructions[12].
-
Incubate for the recommended time at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each RO-3306 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis[11][13].
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK1 inhibition on cell cycle distribution.
Principle: Cells are fixed and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for quantification of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Inhibition of CDK1 is expected to cause an accumulation of cells in the G2/M phase[6][14].
Materials:
-
HeLa, HCT116, or other suitable cancer cell lines
-
Complete cell culture medium
-
RO-3306 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of RO-3306 (e.g., 0, 1, 5, 9 µM) for 18-24 hours[15]. Include a vehicle control (DMSO).
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes[14][16].
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight)[6][14][17].
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer[18].
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes[6][18].
-
Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample. Use analysis software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases[16].
Western Blot Analysis of CDK1 Substrate Phosphorylation
Objective: To confirm the inhibition of CDK1 activity in a cellular context by measuring the phosphorylation status of a known downstream substrate.
Principle: Western blotting is used to detect specific proteins in a cell lysate. Inhibition of CDK1 will lead to a decrease in the phosphorylation of its mitotic substrates, such as Histone H3 at Serine 10 (a common marker for mitotic cells).
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-Cyclin B1, anti-GAPDH (loading control)[19][20]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with RO-3306, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors[21].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[21].
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes[22].
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane[21][22].
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C[19][22].
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[19].
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system[19][22].
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein or loading control.
Conclusion
The discovery and development of CDK1 inhibitors like RO-3306 provide powerful tools for cell biology research and hold promise for cancer therapy. Through a systematic process of high-throughput screening, medicinal chemistry optimization, and rigorous biological characterization, compounds can be identified that potently and selectively modulate CDK1 activity. The experimental protocols detailed in this guide represent the foundational methods required to characterize such inhibitors, from determining their biochemical potency and cellular effects on proliferation and cell cycle progression to confirming their mechanism of action at the molecular level. This comprehensive approach is essential for advancing our understanding of CDK1 biology and for the development of next-generation cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synchronization of HeLa Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
An In-depth Technical Guide to the Function of RO-3306, a Selective CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase, is a critical regulator of the cell cycle, primarily governing the G2/M transition and progression through mitosis.[1] In numerous cancers, the CDK1 signaling pathway is dysregulated, leading to uncontrolled cell proliferation. This makes CDK1 a compelling target for the development of anti-cancer therapeutics. Selective inhibition of CDK1 can induce cell cycle arrest and, particularly in tumor cells, trigger apoptosis, representing a promising therapeutic strategy.[2][3] This guide provides a comprehensive technical overview of RO-3306, a potent and selective small-molecule inhibitor of CDK1, which serves as a valuable tool for studying CDK1 function and as a lead compound for drug discovery. Although the user initially inquired about "CDK1-IN-2," no publicly available information exists for a compound with that designation. Therefore, this guide focuses on the well-characterized CDK1 inhibitor, RO-3306.
Mechanism of Action
RO-3306 is an ATP-competitive inhibitor of CDK1.[4] Its mechanism of action involves binding to the ATP-binding pocket of the CDK1 kinase domain. By occupying this active site, RO-3306 prevents the binding of ATP, the necessary phosphate donor, thereby inhibiting the phosphorylation of CDK1 substrates that are essential for mitotic entry and progression.[2] This inhibition leads to a robust and reversible arrest of cells at the G2/M boundary of the cell cycle.[2][5] While short-term exposure to RO-3306 results in a temporary cell cycle block, prolonged treatment has been shown to induce apoptosis in cancer cells.[2][4]
Quantitative Biological Data
The efficacy and selectivity of a kinase inhibitor are paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the in vitro potency and cellular activity of RO-3306.
Table 1: In Vitro Kinase Inhibitory Potency of RO-3306
| Target Complex | Kᵢ (nM) |
| CDK1/cyclin B1 | 35[4] |
| CDK1/cyclin A | 110[4] |
| CDK2/cyclin E | 340[6][7] |
| CDK4/cyclin D | >2000[6] |
Kᵢ (inhibitor constant) is a measure of the inhibitor's binding affinity to the target kinase. A lower Kᵢ value indicates a higher binding affinity and greater potency.
Table 2: Cellular Antiproliferative Activity of RO-3306 (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 1.14[7] |
| SW480 | Colon Adenocarcinoma | Not explicitly quantified, but effective at blocking proliferation[6] |
| HeLa | Cervical Cancer | Not explicitly quantified, but effective at blocking proliferation[6] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified, but reduced viability at 5 µM[2] |
| SKOV3 | Ovarian Cancer | 16.92 (72h)[8] |
| HEY | Ovarian Cancer | 10.15 (72h)[8] |
| PA-1 | Ovarian Cancer | 7.24 (72h)[8] |
| OVCAR5 | Ovarian Cancer | 8.74 (72h)[8] |
| IGROV1 | Ovarian Cancer | 13.89 (72h)[8] |
| HEC-1-B | Endometrial Cancer | 7.87 (72h)[9] |
| MDA-MB-435 | Melanoma | 1.14[6] |
| H460a | Lung Cancer | 1.04[6] |
IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.
In Vivo Efficacy
Preclinical studies in a transgenic mouse model of ovarian cancer (KpB mice) have demonstrated the in vivo activity of RO-3306. Treatment of these mice with RO-3306 for four weeks resulted in a significant decrease in tumor weight under both obese and lean conditions, without observable side effects.[10] This provides evidence for the potential therapeutic application of CDK1 inhibition in ovarian cancer.[10]
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is essential for a comprehensive understanding of the inhibitor's function and characterization.
Detailed Experimental Protocols
The following are representative protocols for the characterization of CDK1 inhibitors such as RO-3306.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is employed to measure the direct inhibitory effect of a compound on the kinase activity of a purified CDK1/cyclin complex.[6]
-
Principle: This assay quantifies the phosphorylation of a substrate by the kinase. The detection system uses two fluorescently labeled antibodies, one that binds to the substrate and another that specifically recognizes the phosphorylated form of the substrate. When both antibodies are in close proximity on the phosphorylated substrate, Förster Resonance Energy Transfer (FRET) occurs, generating a signal that is proportional to the kinase activity.
-
Materials:
-
Recombinant human CDK1/cyclin B1
-
pRB (retinoblastoma protein) substrate
-
ATP
-
Assay buffer (25 mM Hepes, 10 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT)
-
RO-3306
-
Anti-phospho-pRB antibody
-
Fluorescently labeled secondary antibodies
-
96-well plates
-
-
Procedure:
-
Dilute RO-3306 to various concentrations in the assay buffer.
-
In a 96-well plate, add the CDK1/cyclin B1 enzyme, the pRB substrate, and the diluted RO-3306 or vehicle control.
-
Initiate the kinase reaction by adding ATP (final concentration, e.g., 162 µM).[6]
-
Incubate the plate at 37°C for 30 minutes with constant agitation.[6]
-
Terminate the reaction by adding a solution containing an anti-phospho-pRB antibody and EDTA.[6]
-
Add the fluorescently labeled secondary antibodies and incubate for 1 hour.[6]
-
Read the plate in a suitable microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of RO-3306 and determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of an inhibitor on the viability and proliferation of cell lines.[6][8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HCT116, SKOV3)
-
Complete cell culture medium
-
RO-3306
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of RO-3306 for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of an inhibitor on the distribution of cells in the different phases of the cell cycle.[2][8]
-
Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Materials:
-
Cells treated with RO-3306 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
-
Procedure:
-
Harvest the treated cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by an inhibitor.[2][8]
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. By co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), it is possible to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Cells treated with RO-3306 or vehicle control
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
-
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately by flow cytometry.
-
Conclusion
RO-3306 is a potent and selective ATP-competitive inhibitor of CDK1. Its ability to induce a reversible G2/M cell cycle arrest makes it an invaluable tool for cell synchronization and for dissecting the molecular events of mitosis. Furthermore, its pro-apoptotic activity in cancer cells highlights the therapeutic potential of targeting CDK1 in oncology. The methodologies and data presented in this technical guide provide a comprehensive framework for the continued investigation and development of CDK1 inhibitors as novel cancer therapeutics.
References
- 1. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CDK1-IN-2 role in G2/M cell cycle arrest
An In-depth Technical Guide on the Role of CDK1-IN-2 in G2/M Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1][2] Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory partner Cyclin B1, is a key driver of the G2/M transition, a critical checkpoint ensuring that cells enter mitosis only after DNA replication and repair are complete.[3][4][5][6] The aberrant activity of CDK1 is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7][8][9] Consequently, CDK1 has emerged as a promising therapeutic target for cancer treatment.[8][10]
This technical guide focuses on the role and mechanism of this compound, a representative potent and selective inhibitor of CDK1, in inducing G2/M cell cycle arrest. Due to the limited availability of public data under the specific designation "this compound," this document synthesizes information from well-characterized CDK1 inhibitors, with a primary focus on the data available for the inhibitor CDKI-83, to provide a comprehensive technical overview.[3] This guide will detail its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Core Mechanism of Action: G2/M Arrest
The primary mechanism by which this compound induces cell cycle arrest is through the direct inhibition of the CDK1/Cyclin B1 complex.[3] This complex is pivotal for the transition of cells from the G2 phase to the M (mitotic) phase of the cell cycle.[3][4] CDK1/Cyclin B1 phosphorylates a multitude of downstream substrates that are essential for the dramatic cellular reorganization required for mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[4][11]
By binding to the ATP-binding pocket of CDK1, this compound prevents the phosphorylation of these crucial downstream substrates.[7] This inhibition effectively creates a roadblock at the G2/M checkpoint, leading to an accumulation of cells in the G2 phase and preventing their entry into mitosis.[3][10] This prolonged G2 arrest can ultimately trigger apoptotic pathways in cancer cells, which often have defective checkpoint mechanisms.[7]
Signaling Pathway
The diagram below illustrates the signaling pathway leading to G2/M transition and the point of intervention for this compound.
Caption: Signaling pathway of this compound-induced G2/M phase arrest.
Quantitative Data Summary
The efficacy and selectivity of a kinase inhibitor are critical for its potential as a research tool or therapeutic agent. The following tables summarize the quantitative data for a representative CDK1 inhibitor, CDKI-83.[3]
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the inhibitory constant (Kᵢ) of the compound against a panel of cyclin-dependent kinases, demonstrating its potency and selectivity.
| Kinase Target | Kᵢ (nM) |
| CDK1/Cyclin B | 72 |
| CDK2/Cyclin E | 232 |
| CDK4/Cyclin D1 | 290 |
| CDK7/Cyclin H | 405 |
| CDK9/Cyclin T1 | 21 |
| Data sourced from BenchChem's application note for CDKI-83.[3] |
Table 2: Anti-proliferative Activity
This table shows the concentration required to inhibit the growth of human tumor cell lines by 50% (GI₅₀), indicating the compound's cellular potency.
| Cell Lines | GI₅₀ |
| Human Tumor Cell Lines | <1 µM |
| Data sourced from BenchChem's application note for CDKI-83.[3] |
Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for key experiments used to characterize the G2/M arrest induced by this compound.
Protocol 1: Cell Culture and Inhibitor Treatment
This protocol outlines the general procedure for treating cultured cells with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration does not exceed 0.1% (v/v).[3]
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) before harvesting for downstream analysis.[3]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.[3]
-
Cell Harvesting: After treatment, detach adherent cells using trypsin-EDTA. Collect all cells (including floating cells) by centrifugation at 300 x g for 5 minutes.[3]
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[3]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[3]
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.[3]
-
Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample and analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Caption: Experimental workflow for cell cycle analysis.
Protocol 3: Western Blot Analysis
This protocol is for the detection of key cell cycle regulatory proteins to confirm the mechanism of G2/M arrest.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-CDK1 (Tyr15), phospho-Histone H3 (Ser10), and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.[3]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to compare protein levels between treatments.[3]
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound, as a representative potent CDK1 inhibitor, effectively induces G2/M cell cycle arrest by targeting the core machinery of mitotic entry. Its ability to halt cell proliferation, particularly in cancer cells with compromised cell cycle checkpoints, underscores the therapeutic potential of targeting CDK1. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the biological effects of CDK1 inhibition and to explore its applications in oncology research. Further characterization of specific CDK1 inhibitors will continue to refine our understanding of cell cycle control and offer new avenues for cancer therapy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of Cdk1-controlled targets and processes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of CDK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Cyclin-Dependent Kinase 1 (CDK1) inhibitors, crucial tools in cell biology research and promising candidates for therapeutic development, particularly in oncology. Given the absence of specific public domain data for a molecule designated "CDK1-IN-2," this document will focus on the well-characterized biological activities of representative CDK1 inhibitors, providing a framework for the evaluation of novel compounds targeting this key cell cycle regulator.
Introduction to CDK1
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (cdc2), is a serine/threonine kinase that plays a central role in regulating the eukaryotic cell cycle.[1][2] Its activity is fundamental for the transition from the G2 phase to mitosis (M phase) and for progression through mitosis.[1][2][3] CDK1 activity is tightly regulated by its association with cyclin partners, primarily cyclin A and cyclin B, and through a series of phosphorylation and dephosphorylation events.[1][2][4] The CDK1/cyclin B complex, often referred to as the M-phase promoting factor (MPF), phosphorylates numerous substrate proteins to orchestrate key mitotic events, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[2] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[1][5][6]
Mechanism of Action of CDK1 Inhibitors
CDK1 inhibitors are small molecules designed to block the kinase activity of CDK1, thereby interfering with the cell cycle. The primary mechanism of action for most CDK1 inhibitors is competitive inhibition of the ATP-binding site on the CDK1 enzyme.[7] By occupying this pocket, they prevent the binding of ATP, which is essential for the phosphorylation of CDK1 substrates. This inhibition of substrate phosphorylation leads to a halt in the cell cycle, typically at the G2/M transition.[5][8]
The biological consequences of CDK1 inhibition include:
-
G2/M Phase Cell Cycle Arrest: By inhibiting the activity of the CDK1/cyclin B complex, these inhibitors prevent cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[5][8]
-
Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, in cancer cells.[5]
-
Suppression of Tumor Growth: By halting cell proliferation and inducing apoptosis, CDK1 inhibitors have demonstrated the ability to inhibit tumor growth in preclinical models.[5]
Quantitative Biological Data
The potency and selectivity of CDK1 inhibitors are critical parameters in their evaluation. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes representative data for known CDK1 inhibitors.
| Inhibitor | Target(s) | IC50 (CDK1) | Cell-Based Assay | Reference |
| RO-3306 | CDK1 | 35 nM | Induces G2/M arrest | [8] |
| Dinaciclib | CDK1/2/5/9 | 1 nM (CDK1) | Inhibits tumor growth in vivo | [5] |
| NU6102 | CDK1/2 | 9 nM (CDK1) | Selective for CDK2 over CDK1 in cells | [9] |
Note: The data presented here is a compilation from various sources and should be used for comparative purposes. Specific values may vary depending on the assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of CDK1 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK1.
Materials:
-
Recombinant human CDK1/cyclin B enzyme
-
Histone H1 (as a substrate)
-
ATP (radiolabeled or with a detection system)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Kinase detection system (e.g., scintillation counter, luminescence reader)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, combine the recombinant CDK1/cyclin B enzyme, the substrate (Histone H1), and the assay buffer.
-
Add the diluted test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (a known CDK1 inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using the chosen detection system.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of a CDK1 inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
Test inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[1]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a CDK1 inhibitor on cell cycle distribution.[1]
Materials:
-
Cancer cell line
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Seed cells and treat them with the test inhibitor or vehicle control for a specified time (e.g., 16-24 hours).[2]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[2]
-
Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2] An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.[2]
Western Blotting
This technique is used to examine the phosphorylation status of CDK1 substrates and the expression levels of cell cycle-related proteins.[1]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]
-
Block the membrane to prevent non-specific antibody binding.[2]
-
Incubate the membrane with primary antibodies against the target proteins. A decrease in the phosphorylation of Histone H3 at Serine 10 is a marker for mitotic arrest.[2]
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.[2]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
The following diagrams illustrate the core CDK1 signaling pathway and a typical experimental workflow for evaluating a CDK1 inhibitor.
Caption: CDK1 activation pathway and point of inhibition.
Caption: Workflow for evaluating a CDK1 inhibitor.
Conclusion
CDK1 remains a critical target in cell cycle research and oncology drug discovery. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive evaluation of novel CDK1 inhibitors. Through a combination of in vitro enzymatic assays and cell-based functional assays, researchers can effectively characterize the potency, mechanism of action, and cellular effects of these compounds, paving the way for the development of new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK1 Antibody | Affinity Biosciences [affbiotech.com]
- 4. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Unveiling the Core of CDK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target protein and binding site of representative Cyclin-Dependent Kinase 1 (CDK1) inhibitors. The document summarizes key quantitative data, details experimental protocols for cited assays, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of CDK1-targeted compounds. For the purpose of this guide, "CDK1-IN-2" will be used as a placeholder for a representative potent and selective CDK1 inhibitor.
Executive Summary
Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, is a serine/threonine kinase that is essential for the G2/M transition and progression through mitosis.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][4] Small molecule inhibitors targeting CDK1 typically function by competing with ATP for its binding site on the kinase.[1][5] This guide will delve into the specifics of CDK1 as a target, the nature of the inhibitor binding site, and the methodologies used to characterize these interactions.
Target Protein: Cyclin-Dependent Kinase 1 (CDK1)
CDK1, also known as cell division cycle protein 2 homolog (CDC2), is a highly conserved protein that is a central player in cell cycle regulation.[6] In association with its cyclin partners, primarily cyclin B, CDK1 forms active complexes that phosphorylate a multitude of downstream substrates, thereby driving the cell into mitosis.[7][8][9] The activity of the CDK1/cyclin B complex is tightly regulated through phosphorylation and the binding of natural inhibitors.[10][11] Given its critical, non-redundant role in mitosis, inhibition of CDK1 leads to a G2/M cell cycle arrest and can induce apoptosis in cancer cells, which often have compromised cell cycle checkpoints.[1][3]
Binding Site of CDK1 Inhibitors
The primary binding site for the majority of small molecule CDK1 inhibitors is the ATP-binding pocket.[1][5] This pocket is located in a cleft between the N-terminal and C-terminal lobes of the kinase.[11][12] The binding of ATP is a prerequisite for the phosphotransfer reaction catalyzed by the kinase. Inhibitors that occupy this site prevent ATP from binding, thereby blocking the kinase activity of CDK1.
The ATP-binding site of CDKs is highly conserved, which presents a challenge for developing selective inhibitors.[5] However, subtle differences in the amino acid residues and the plasticity of this pocket among different CDKs can be exploited to achieve selectivity.[2][5][7] For instance, the conformation of the glycine-rich loop, which is part of the ATP-binding pocket, can differ between CDK1 and other CDKs like CDK2, influencing inhibitor binding.[5][10]
Quantitative Data: Selectivity Profile of a Representative CDK1 Inhibitor
The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for a representative CDK1 inhibitor, RO-3306, against various CDK family members, providing a clear quantitative overview of its selectivity.
| Kinase | IC50 / Ki (nM) | Fold Selectivity vs. CDK1 |
| CDK1/Cyclin B | 35 | 1 |
| CDK2/Cyclin A | 350 | 10 |
| CDK2/Cyclin E | >1000 | >28 |
| CDK4/Cyclin D1 | >1000 | >28 |
| CDK5/p25 | 280 | 8 |
Data for RO-3306 is sourced from the scientific literature.[3]
Experimental Protocols
The determination of the inhibitory potency of compounds against CDK1 is typically performed using a biochemical kinase assay. A common and robust method is a radiometric filter binding assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Biochemical Kinase Assay for IC50 Determination (Radiometric Filter Binding Assay Protocol)
Objective: To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of the CDK1/cyclin B complex.
Materials:
-
Recombinant human CDK1/cyclin B enzyme
-
Histone H1 as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Diluted test compound or DMSO (for control wells). The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Substrate solution (Histone H1).
-
Recombinant CDK1/cyclin B enzyme solution.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add [γ-³²P]ATP to each well to start the kinase reaction. The ATP concentration should be at or near the Km for CDK1 to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Stopping the Reaction and Sample Spotting:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Dry the P81 paper and measure the amount of incorporated ³²P in each spot using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
CDK1 Signaling Pathway in the Cell Cycle
Caption: Simplified signaling pathway of CDK1 activation at the G2/M transition and the point of intervention for a CDK1 inhibitor.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow diagram for a radiometric kinase inhibition assay to determine the IC50 of a CDK1 inhibitor.
References
- 1. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 7. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. mdpi.com [mdpi.com]
Chemical Structure and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Structure and Properties of RO-3306, a Selective CDK1 Inhibitor
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RO-3306, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). RO-3306 serves as a valuable research tool for studying the cell cycle and as a potential therapeutic agent in oncology. This document is intended for researchers, scientists, and drug development professionals.
RO-3306, with the chemical name (Z)-5-(quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one, is a quinolinyl thiazolinone derivative.[1][2] Its structure is characterized by a central thiazolinone ring linked to a quinoline moiety and a thiophene group.
Table 1: Physicochemical Properties of RO-3306
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₃N₃OS₂ | [1][2] |
| Molecular Weight | 351.45 g/mol | [3][4] |
| CAS Number | 872573-93-8 | [1][5] |
| Appearance | Crystalline solid, brown | [2][6] |
| Solubility | Soluble in DMSO (>4.4 mg/mL), DMF (20 mg/mL). Insoluble in water and ethanol. | [2][7] |
| Purity | ≥95% (HPLC) | [1][8] |
| Storage | Store at -20°C for long-term storage. Stock solutions are stable for up to 3 months at -20°C. | [6][9] |
Biological Activity and Mechanism of Action
RO-3306 is a potent, cell-permeable, and ATP-competitive inhibitor of CDK1.[2][3] By binding to the ATP pocket of CDK1, it prevents the phosphorylation of downstream substrates, leading to a reversible arrest of the cell cycle at the G2/M transition phase.[10][11] While short-term exposure leads to reversible cell cycle arrest, prolonged treatment can induce apoptosis in cancer cells.[8][10]
In Vitro Kinase Inhibitory Activity
The selectivity of RO-3306 has been demonstrated against a panel of kinases, with a strong preference for CDK1.
Table 2: In Vitro Inhibitory Potency (Ki) of RO-3306 against Cyclin-Dependent Kinases
| Target Complex | Kᵢ (nM) | Reference(s) |
| CDK1/Cyclin B1 | 20, 35 | [3][5] |
| CDK1/Cyclin A | 110 | [3] |
| CDK2/Cyclin E | 340 | [3] |
| CDK4/Cyclin D | >2000 | [3] |
Cellular Activity
RO-3306 effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Table 3: Cellular Proliferation Inhibition (IC₅₀) of RO-3306 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference(s) |
| HEC-1-B | Endometrial Cancer | 7.87 | [12] |
| HEY | Ovarian Cancer | 10.15 | [13] |
| IGROV1 | Ovarian Cancer | 13.89 | [13] |
| OVCAR5 | Ovarian Cancer | 8.74 | [13] |
| PA-1 | Ovarian Cancer | 7.24 | [13] |
| SKOV3 | Ovarian Cancer | 16.92 | [11][13] |
Signaling Pathways
The primary signaling pathway affected by RO-3306 is the cell cycle regulation pathway, specifically the G2/M checkpoint, which is critically dependent on CDK1/Cyclin B1 activity. Additionally, RO-3306 has been shown to modulate the p53 signaling pathway, enhancing apoptosis in cancer cells.[14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of RO-3306.
CDK1 Kinase Assay (Homogeneous Time-Resolved Fluorescence)
This assay measures the in vitro inhibitory activity of RO-3306 against CDK1/cyclin B1.[3][7]
Materials:
-
Recombinant human CDK1/cyclin B1 enzyme
-
pRB substrate (0.185 µM)
-
ATP (162 µM for CDK1)
-
Assay Buffer (25 mM HEPES, 10 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT)
-
RO-3306
-
Anti-phospho pRB antibody (Ser-780)
-
Lance-Eu-W1024-labeled anti-rabbit IgG and Alophycocyanin-conjugated anti-His-6 antibody
-
96-well plates
-
Victor-V multi-label reader
Procedure:
-
Prepare serial dilutions of RO-3306 in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted RO-3306 or vehicle control.
-
Initiate the kinase reaction by adding 40 µL of the assay buffer containing the CDK1/cyclin B1 enzyme and the pRB substrate.
-
Incubate the plate at 37°C for 30 minutes with constant agitation.
-
Terminate the reaction by adding 15 µL of 1.6 µM anti-phospho pRB antibody in 25 mM HEPES, 24 mM EDTA, and 0.2 mg/mL BSA.
-
Incubate for an additional 30 minutes with shaking.
-
Add 15 µL of 3 nM Lance-Eu-W1024-labeled anti-rabbit IgG and 60 nM Alophycocyanin-conjugated anti-His-6 antibody in 25 mM HEPES and 0.5 mg/mL BSA, and incubate for 1 hour.
-
Read the plates in the Victor-V multi-label reader at an excitation of 340 nm and emission at 615 nm and 665 nm.
-
Calculate IC₅₀ values from the readings at 665 nm, normalized for Europium readings at 615 nm.
-
Calculate Kᵢ values using the equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis-Menten constant for ATP.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of RO-3306 on cell proliferation and viability.[3][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RO-3306
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in saline)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of RO-3306 or vehicle control for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 200 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of RO-3306 on the cell cycle distribution.[11][17]
Materials:
-
Cells treated with RO-3306 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Synthesis
A general synthetic route for RO-3306 involves a Knoevenagel condensation.[16][17]
Step 1: Synthesis of 2-((Thiophen-2-ylmethyl)amino)thiazol-4(5H)-one (Intermediate 1) To a solution of thiophen-2-ylmethanamine in ethanol, 2-thioxo-thiazolidin-4-one is added. The mixture is heated to reflux for 4-6 hours. After cooling, the precipitate is collected by filtration to yield Intermediate 1.[16]
Step 2: Synthesis of RO-3306 A mixture of Intermediate 1 and quinoline-6-carbaldehyde in glacial acetic acid with a catalytic amount of piperidine is heated to reflux for 8-12 hours. The resulting solid is collected by filtration and purified by column chromatography to afford RO-3306.[16]
Conclusion
RO-3306 is a well-characterized, potent, and selective CDK1 inhibitor that serves as an invaluable tool for studying cell cycle regulation. Its ability to induce a reversible G2/M arrest and promote apoptosis in cancer cells underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of CDK inhibitor development.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RO-3306 ≥95% (HPLC), solid, Cdk1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. Cdk1 Inhibitor IV, RO-3306 - Calbiochem | 217699 [merckmillipore.com]
- 9. medkoo.com [medkoo.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
CDK1-IN-2: A Comprehensive Technical Guide for a Potential Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is frequently overexpressed in a multitude of cancers, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of CDK1-IN-2, a potent and selective inhibitor of CDK1, as a potential anti-cancer agent. This document will detail its mechanism of action, present preclinical data from various cancer models, outline comprehensive experimental protocols for its evaluation, and visualize associated signaling pathways and experimental workflows. This guide is intended to be a thorough resource for oncology researchers and drug development professionals exploring the therapeutic promise of CDK1 inhibition.
Introduction: The Role of CDK1 in Cancer
Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a serine/threonine kinase that plays a pivotal role in orchestrating the G2/M transition and progression through mitosis.[3] In conjunction with its regulatory partner, cyclin B, the CDK1/cyclin B complex phosphorylates numerous downstream substrates, thereby initiating the profound cellular transformations required for cell division.[1][3] Given that uncontrolled cell proliferation is a hallmark of cancer, and CDK1 is the sole essential CDK for driving the mammalian cell cycle, it represents a significant target for therapeutic intervention.[3] Dysregulation of CDK1 activity is a common feature of many cancers, and its overexpression often correlates with poor prognosis.[2][4]
This compound is a small molecule inhibitor designed to specifically target the ATP-binding site of CDK1, thereby blocking its kinase activity.[5] This inhibition prevents the phosphorylation of downstream substrates necessary for cell cycle progression, leading to cell cycle arrest at the G2/M transition and subsequent induction of apoptosis in cancer cells.[5]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of CDK1.[5] By binding to the ATP pocket of the kinase, it prevents the phosphorylation of key substrates required for the G2/M transition and mitosis. This leads to a cascade of cellular events:
-
G2/M Cell Cycle Arrest: Inhibition of CDK1 activity prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[5][6]
-
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M checkpoint can trigger programmed cell death (apoptosis), particularly in cancer cells that are highly dependent on CDK1 for their proliferation.[6]
-
Inhibition of Tumor Growth: By halting cell proliferation and inducing apoptosis, this compound has the potential to inhibit the growth of solid tumors.[7]
Quantitative Preclinical Data
The following tables summarize the in vitro efficacy of various CDK1 and dual CDK1/2 inhibitors in a panel of cancer cell lines. This data is compiled from multiple preclinical studies and is presented to provide a representative overview of the potential of CDK1 inhibition.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target(s) | IC50 (nM) |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 30, 100, 20, 60, 10, 10[8] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | 650, 700, - , - , -[9] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3, 1, 1, 4[10] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 190, 44, 67, 18, <10[8] |
| P276-00 | CDK1, CDK2, CDK4, CDK9 | 79, 224, 63, 20[8] |
| Cdk1-IN-5 | CDK1, CDK2, CDK5 | - (IC50 values provided for cell lines)[11] |
Table 2: In Vitro Anti-proliferative Activity (IC50/GI50 in µM)
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| NU2058 | Multiple Breast Cancer Lines | Breast Cancer | 29 - 42[12] |
| CDKi 277 | Multiple Cell Lines | Various | 0.09 - 0.7[9] |
| Roscovitine | Multiple Cell Lines | Various | 12 - 35[9] |
| Cdk1-IN-5 | MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.73[11] |
| Cdk1-IN-5 | PL45 | Pancreatic Ductal Adenocarcinoma | 1.0[11] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of CDK1 inhibitors like this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK1/cyclin B kinase.
Materials:
-
Recombinant human CDK1/cyclin B enzyme
-
Histone H1 as a substrate
-
This compound (or other test compounds)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the recombinant CDK1/cyclin B enzyme, Histone H1 substrate, and the diluted this compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells and calculate the IC50 value.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells (e.g., <0.1%).
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubate the plate for a desired time period (e.g., 48 or 72 hours).[13]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.[13]
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To examine the effect of this compound on the expression and phosphorylation status of key cell cycle-related proteins.[3]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-CDK1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.[3]
-
Analyze the band intensities relative to a loading control (e.g., β-actin).[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Early Research on CDK1 Inhibitors: A Technical Guide
A comprehensive search for early research on the cellular effects of a compound specifically designated as "CDK1-IN-2" did not yield any publicly available scientific literature, quantitative data, or experimental protocols under this name. It is possible that "this compound" is a very recent discovery with research yet to be published, an internal compound designation not in the public domain, or a potential misnomer.
In the absence of specific data for "this compound," this guide will focus on the well-characterized and widely studied CDK1 inhibitor, RO-3306 , to provide a representative in-depth technical overview of the cellular effects of potent and selective CDK1 inhibition. This information is intended for researchers, scientists, and drug development professionals.
Introduction to CDK1 and its Inhibition
Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a master regulator of the eukaryotic cell cycle.[1][2] Its activity, primarily in complex with cyclin B, is essential for the G2/M transition and progression through mitosis.[1][2] Dysregulation of CDK1 activity is a common feature of cancer, making it a significant target for therapeutic intervention.[2] Small molecule inhibitors that target the ATP-binding pocket of CDK1 are crucial tools for dissecting its cellular functions and for exploring its therapeutic potential.[2]
Quantitative Data on the Effects of CDK1 Inhibition by RO-3306
RO-3306 is a potent and selective ATP-competitive inhibitor of CDK1. Its effects on various cell lines have been quantitatively assessed in numerous studies. The following table summarizes key quantitative data from early research on RO-3306.
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK1/cyclin B1) | - | 35 nM | [3] |
| Cell Cycle Arrest (G2/M) | HeLa | >90% of cells | [4] |
| Synchronization Efficiency | U2OS | High | [5] |
| Effect on DNA Replication | Xenopus egg extracts | Minimal at concentrations that block mitosis | [3] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon early research findings. Below are representative protocols for key experiments used to characterize the cellular effects of CDK1 inhibitors like RO-3306.
Cell Culture and Treatment
-
Cell Lines: Human cervical cancer (HeLa) and human bone osteosarcoma epithelial (U2OS) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: A stock solution of the CDK1 inhibitor (e.g., RO-3306) is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are made by diluting the stock solution in fresh culture medium to the desired final concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the CDK1 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 16-24 hours).
-
Harvesting: Detach cells using trypsin-EDTA, collect them by centrifugation, and wash with phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and quantify the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to assess the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Cyclin B1, phospho-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the effects of CDK1 inhibition.
CDK1 Signaling Pathway at the G2/M Transition
The following diagram illustrates the central role of the CDK1/Cyclin B complex in promoting mitotic entry and how inhibitors block this process.
Caption: Simplified CDK1 signaling at the G2/M transition.
Experimental Workflow for Cell Cycle Analysis
This diagram outlines the typical workflow for studying the effects of a CDK1 inhibitor on the cell cycle.
Caption: Workflow for cell cycle analysis via flow cytometry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Increased activity of both CDK1 and CDK2 is necessary for the combinatorial activity of WEE1 inhibition and cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK1/2 toolbox in need of an upgrade - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to CDK1 and the Rationale for Selective Inhibition
An In-depth Technical Guide to Understanding the Selectivity Profile of a CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to characterize the selectivity profile of a potent and selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor. As a primary example, we will reference data and protocols related to well-characterized CDK1 inhibitors, such as RO-3306, to illustrate the core concepts and experimental workflows.
Cyclin-Dependent Kinase 1 (CDK1) is a critical serine/threonine kinase that, in complex with its cyclin partners (primarily Cyclin B), governs the G2/M transition and entry into mitosis.[1][2] Given its essential role in cell division, CDK1 has emerged as a significant target for cancer therapy.[2][3] However, the high degree of homology within the CDK family, particularly between CDK1 and CDK2, presents a significant challenge in developing selective inhibitors.[4] Non-selective inhibition can lead to off-target effects and toxicities, underscoring the importance of a thorough understanding of an inhibitor's selectivity profile.[4]
A selective CDK1 inhibitor can be a powerful tool to dissect the specific roles of CDK1 in the cell cycle and as a potential therapeutic agent that minimizes side effects by avoiding the inhibition of other essential kinases.[1][5] This guide will detail the experimental approaches to quantify inhibitor selectivity and provide a framework for interpreting the resulting data.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of a CDK1 inhibitor is determined by comparing its potency against CDK1 to its potency against a panel of other kinases. This is typically expressed as a ratio of IC50 or Ki values. A higher ratio indicates greater selectivity.
Table 1: Representative Selectivity Profile of a Selective CDK1 Inhibitor (RO-3306)
| Kinase Target | IC50 / Ki (nM) | Selectivity (Fold vs. CDK1/Cyclin B1) |
| CDK1/Cyclin B1 | 35 | 1 |
| CDK2/Cyclin E | ~350 | 10 |
| CDK4/Cyclin D1 | >1750 | >50 |
Note: The data presented here for RO-3306 is based on published literature and serves as a representative example.[1] Actual values may vary depending on the specific assay conditions.
Experimental Protocols for Determining Kinase Selectivity
A combination of biochemical and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity profile.
Biochemical Kinase Inhibition Assays
These assays measure the direct effect of the inhibitor on the enzymatic activity of purified kinases.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7]
Principle: The assay involves two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP generated and thus to the kinase activity.[6][7]
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., CDK1/Cyclin B1), the kinase substrate (a specific peptide or protein), and the CDK1 inhibitor at various concentrations in a 96- or 384-well plate.[8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[6]
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and eliminate any unconsumed ATP.[6][7]
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and then generates a luminescent signal via luciferase.[6][7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This method measures the phosphorylation of a specific substrate by the kinase.[10][11]
Principle: A recombinant protein substrate is incubated with the kinase in the presence of ATP and varying concentrations of the inhibitor. The reaction mixture is then resolved by SDS-PAGE, and the level of substrate phosphorylation is detected by Western blotting using a phospho-specific antibody.[10]
Detailed Protocol:
-
Kinase Reaction: Incubate the purified kinase (e.g., CDK1/Cyclin B) with its substrate (e.g., a recombinant protein like PP1Cα) and varying concentrations of the CDK1 inhibitor in a kinase reaction buffer containing ATP.[10]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands.
-
Quantification: Quantify the band intensity using densitometry to determine the extent of phosphorylation at each inhibitor concentration and calculate the IC50.
Cell-Based Assays
These assays evaluate the inhibitor's effect on CDK1 activity within a cellular context, providing insights into its cell permeability, stability, and engagement with the target in a more physiological environment.
Principle: Since CDK1 is essential for the G2/M transition, a selective CDK1 inhibitor is expected to cause an arrest in the G2 or M phase of the cell cycle.[1] This can be quantified by flow cytometry of cells stained with a DNA-intercalating dye (e.g., propidium iodide).
Detailed Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, MCF-7) and treat the cells with varying concentrations of the CDK1 inhibitor for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A dose-dependent increase in the G2/M population is indicative of CDK1 inhibition.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a CDK1 inhibitor.
Simplified CDK1 Signaling Pathway in the Cell Cycle
Caption: Simplified pathway of CDK1 activation and its inhibition.
Conclusion
Characterizing the selectivity profile of a CDK1 inhibitor is a multi-faceted process that requires a combination of robust biochemical and cell-based assays. The data generated from these experiments are crucial for validating the inhibitor's mechanism of action, predicting potential off-target effects, and guiding its development as a research tool or therapeutic agent. A thorough understanding of these methodologies is therefore essential for researchers in the fields of cell biology, oncology, and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. promega.com.cn [promega.com.cn]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CDK1 Inhibition in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a highly conserved serine/threonine protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle.[1][2] It is a key player in the G2/M phase transition and is essential for the initiation of mitosis.[1][3] CDK1 forms a complex with its regulatory partners, primarily cyclin B, to form the M-phase promoting factor (MPF).[1][3] The activation of this complex drives the cell into mitosis by phosphorylating a multitude of substrate proteins.[1] Given its critical role in cell division, dysregulation of CDK1 activity is often associated with tumorigenesis, making it a promising target for cancer therapy.[4]
This document provides detailed application notes and protocols for the use of a representative CDK1 inhibitor in cell culture experiments. It is important to note that the compound designated CDK1-IN-2 is a potent and specific inhibitor of CDK9 (IC50 < 8 nM), not CDK1 .[5][6] Therefore, the following protocols are based on the principles of using a selective CDK1 inhibitor, such as RO-3306, which is a well-characterized tool compound for studying CDK1 function.
Mechanism of Action of CDK1 Inhibition
CDK1, in partnership with cyclin B, orchestrates the transition from the G2 to the M phase of the cell cycle.[1] The activity of the CDK1/cyclin B complex is tightly regulated by phosphorylation. The kinase WEE1 and the dual-specificity kinase MYT1 inhibit CDK1 by phosphorylating it on threonine 14 and tyrosine 15.[7] Conversely, the phosphatase CDC25 removes these inhibitory phosphates, leading to CDK1 activation.[7] Activated CDK1/cyclin B then phosphorylates a wide array of substrates, initiating events such as chromosome condensation, nuclear envelope breakdown, and spindle formation.[8]
CDK1 inhibitors typically act as ATP-competitive molecules, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[1] This inhibition of CDK1 activity prevents the cell from entering mitosis, leading to a cell cycle arrest at the G2/M boundary.[1][9] This arrest can be utilized to synchronize cell populations for further study or to investigate the therapeutic potential of targeting the cell cycle in diseases like cancer.
Signaling Pathway
Caption: Simplified signaling pathway of CDK1 activation at the G2/M transition and the point of intervention for a CDK1 inhibitor.
Experimental Protocols
Preparation of CDK1 Inhibitor Stock Solution
Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO).[1]
-
Materials:
-
CDK1 inhibitor powder (e.g., RO-3306)
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the CDK1 inhibitor powder in DMSO. For a compound with a molecular weight of 363.4 g/mol (like RO-3306), dissolve 3.634 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Cell Culture Treatment Protocol
The optimal conditions for cell treatment should be determined empirically for each cell line.
-
Materials:
-
Adherent or suspension cells in exponential growth phase
-
Complete cell culture medium appropriate for the cell line
-
Multi-well plates or culture flasks
-
CDK1 inhibitor stock solution (10 mM in DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow adherent cells to attach overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM CDK1 inhibitor stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a potent CDK1 inhibitor like RO-3306 is 1-10 µM.
-
Important: To avoid precipitation, it is recommended to perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) media, mix thoroughly, and then add this to the final volume of media.[10]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as used for the highest concentration of the inhibitor. The final DMSO concentration should typically not exceed 0.5% to avoid cytotoxicity.[11]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the CDK1 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours for G2/M arrest). The optimal incubation time will vary depending on the cell line and the specific experimental endpoint.
-
Key Experiments and Data Presentation
Cell Viability Assay
To determine the effect of the CDK1 inhibitor on cell proliferation and viability.
-
Protocol: A common method is the MTT assay.
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of CDK1 inhibitor concentrations for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
-
Data Presentation:
| Cell Line | Inhibitor Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HeLa | 0 (Vehicle) | 48 | 100 ± 5.2 | \multirow{5}{}{~X.X} |
| 1 | 48 | 85 ± 4.1 | ||
| 5 | 48 | 52 ± 3.5 | ||
| 10 | 48 | 25 ± 2.8 | ||
| 20 | 48 | 10 ± 1.9 | ||
| MCF-7 | 0 (Vehicle) | 48 | 100 ± 6.1 | \multirow{5}{}{~Y.Y} |
| 1 | 48 | 90 ± 5.5 | ||
| 5 | 48 | 60 ± 4.9 | ||
| 10 | 48 | 35 ± 3.2 | ||
| 20 | 48 | 15 ± 2.1 |
Cell Cycle Analysis
To confirm G2/M arrest induced by the CDK1 inhibitor.
-
Protocol: Analysis by flow cytometry using propidium iodide (PI) staining.
-
Treat cells with the CDK1 inhibitor for a duration sufficient to induce cell cycle arrest (e.g., 16-24 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Presentation:
| Treatment | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 |
| CDK1 Inhibitor (10 µM) | 10.5 ± 1.8 | 8.5 ± 1.5 | 81.0 ± 4.2 |
Western Blot Analysis
To assess the effect of the CDK1 inhibitor on downstream targets.
-
Protocol:
-
Treat cells with the CDK1 inhibitor as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Phospho-Histone H3 (Ser10) as a marker of mitosis, Cyclin B1, and a loading control like GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Presentation:
| Target Protein | Vehicle (DMSO) | CDK1 Inhibitor (10 µM) | Expected Outcome |
| p-Histone H3 (Ser10) | +++ | - | Decrease |
| Cyclin B1 | ++ | +++ | Accumulation |
| GAPDH (Loading Control) | +++ | +++ | No change |
Experimental Workflow
Caption: General experimental workflow for cell culture treatment with a CDK1 inhibitor and subsequent analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitation in media | High concentration of the inhibitor; rapid change in solvent polarity. | Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) media. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).[10][11] |
| No observable G2/M arrest | Insufficient inhibitor concentration; short incubation time; cell line resistance. | Perform a dose-response and time-course experiment to determine the optimal conditions. Some cell lines may be inherently resistant. |
| High cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is within the tolerated range for your specific cell line (generally ≤0.5%).[11] |
Conclusion
Inhibitors of CDK1 are invaluable tools for dissecting the complexities of the cell cycle and for exploring potential therapeutic strategies. The protocols outlined in this document provide a framework for utilizing a representative CDK1 inhibitor in cell culture. It is crucial for researchers to empirically determine the optimal experimental conditions for their specific cell line and research question. Furthermore, it is imperative to use the correct inhibitor for the intended target; for CDK1 inhibition, a compound like RO-3306 is appropriate, whereas this compound should be used for targeting CDK9.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 3. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. rupress.org [rupress.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of CDK1-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase, is a crucial regulator of the cell cycle, particularly at the G2/M transition and during mitosis.[1] In complex with cyclin B, CDK1 forms the Maturation-Promoting Factor (MPF), which phosphorylates numerous substrates to drive mitotic entry.[1] Dysregulation of CDK1 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of CDK1-IN-2 , a compound identified as a CDK1 inhibitor, in cell-based assays.
Important Note on Compound Identity: There is conflicting information in the public domain regarding the specific target of "this compound". Some vendors describe it as a CDK1 inhibitor with an IC50 of 5.8 µM, while noting its non-selective nature.[2][3] Another supplier lists a compound named "CDK-IN-2" as a potent and specific CDK9 inhibitor.[4] These application notes are based on the information available for the compound identified as a CDK1 inhibitor with an IC50 of 5.8 µM .[2][3] Researchers should be aware of this ambiguity and the compound's potential for off-target effects when interpreting experimental results.
Data Presentation
The following table summarizes the available biochemical potency of this compound and provides a comparison with other known CDK1 inhibitors to offer a broader context for its activity.
| Compound | Target | IC50 | Selectivity Notes | Reference(s) |
| This compound | CDK1 | 5.8 µM | Reported to be non-selective against a panel of other kinases. | [2][3] |
| RO-3306 | CDK1 | 35 nM | Exhibits ~10-fold selectivity over CDK2. | [5] |
| Cdk1/2 Inhibitor III | CDK1/cyclin B | 0.6 nM | Potent dual inhibitor of CDK1 and CDK2 (IC50 for CDK2/cyclin A is 0.5 nM). | [6][7] |
| CDK1-IN-3 | CDK1 | 36.8 nM | Selective over CDK2 (305.17 nM) and CDK5 (369.37 nM). |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound in a cell-based setting.
Protocol 1: In Vitro Kinase Assay to Determine IC50
This assay directly measures the ability of this compound to inhibit the kinase activity of the CDK1/Cyclin B complex.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT)
-
CDK1 substrate (e.g., Histone H1 or a synthetic peptide)
-
ATP
-
This compound
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CDK1/Cyclin B1 enzyme in kinase assay buffer.
-
Prepare a stock solution of the CDK1 substrate.
-
Prepare a stock solution of ATP.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase assay buffer to the desired final concentrations.
-
-
Reaction Setup:
-
To the wells of a 96-well plate, add the kinase assay buffer, this compound at various concentrations (including a vehicle control), and the substrate.
-
Add the diluted CDK1/Cyclin B1 enzyme to each well to start the reaction.
-
-
Initiate Reaction:
-
Add ATP to each well to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by measuring the amount of ADP produced).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for exponential growth during the experiment and let them adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Include wells with medium only (blank), vehicle control (DMSO), and a positive control for cell death if desired.
-
Remove the old medium and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. Inhibition of CDK1 is expected to cause a G2/M phase arrest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a duration that is approximately one cell cycle for the chosen cell line (e.g., 16-24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add the cells dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of CDK1 Substrate Phosphorylation
This protocol is used to provide evidence of CDK1 inhibition within cells by measuring the phosphorylation status of a known CDK1 substrate, such as Histone H3 at Serine 10 (p-Histone H3 (Ser10)).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Histone H3 (Ser10), anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Histone H3 (Ser10)) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-Histone H3 signal to the total Histone H3 or a loading control like GAPDH.
-
Conclusion
This compound can be utilized as a tool to study the cellular consequences of CDK1 inhibition. The provided protocols for in vitro kinase assays, cell viability, cell cycle analysis, and Western blotting offer a comprehensive framework for characterizing its effects. However, it is imperative for researchers to consider the reported non-selective nature of this compound and the conflicting information regarding its primary target. Appropriate controls and potentially orthogonal approaches are recommended to validate findings and ensure accurate interpretation of the data.
References
Application Notes and Protocols for CDK1-IN-2 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDK1-IN-2 to induce apoptosis in research settings. This document outlines the mechanism of action, provides recommendations for effective concentrations, and offers detailed experimental protocols for assessing apoptosis.
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, particularly at the G2/M transition. Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor of CDK1 with a reported half-maximal inhibitory concentration (IC50) of 5.8 µM[1]. By inhibiting CDK1, this compound can induce cell cycle arrest, and at appropriate concentrations, lead to programmed cell death, or apoptosis.
Mechanism of Action
The primary mechanism of action of this compound in inducing apoptosis is through the inhibition of CDK1 kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to a sustained arrest, typically at the G2/M phase[1]. Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway.
CDK1 is known to phosphorylate and regulate the function of several proteins involved in apoptosis, including members of the Bcl-2 family. Inhibition of CDK1 can therefore alter the balance of pro- and anti-apoptotic signals within the cell, tipping it towards apoptosis[2].
Data Presentation
The following table summarizes the available quantitative data for this compound and provides a starting point for experimental design. It is important to note that the optimal concentration for inducing apoptosis can vary significantly between different cell lines and experimental conditions.
| Parameter | Value | Cell Line | Notes |
| IC50 (CDK1) | 5.8 µM | N/A | In vitro kinase assay[1]. |
| G2/M Arrest | 0 - 19.8 µM (24h) | HCT-116 | Effective concentration range for inducing cell cycle arrest[1]. |
| Cell Viability | IC50: 94 ± 0.3 nM (Mia R/CAF, 2D) | Mia PaCa-2 | Note: This data is for a compound named "CDK-IN-2" which is described as a selective CDK9 inhibitor and may not be the same molecule[3]. Researchers should independently verify the effect on their cell line of interest. |
| Cell Viability | IC50: 29 ± 0.4 nM (Mia S/CAF, 2D) | Mia PaCa-2 | Note: This data is for a compound named "CDK-IN-2" which is described as a selective CDK9 inhibitor and may not be the same molecule[3]. Researchers should independently verify the effect on their cell line of interest. |
Mandatory Visualizations
Caption: CDK1 signaling pathway and the induction of apoptosis by this compound.
Caption: Experimental workflow for assessing this compound induced apoptosis.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound in your specific cell line, which will inform the concentrations used in subsequent apoptosis assays.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range could be from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations determined from the cell viability assay (e.g., 1x and 2x the IC50 value) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Use unstained cells and single-stained controls to set up compensation and gates.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer. Determine protein concentration using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Disclaimer
The information provided in this document is for Research Use Only. The optimal concentrations and incubation times for this compound should be empirically determined for each specific cell line and experimental setup.
References
Application Notes and Protocols for CDK1-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase, is a crucial regulator of the cell cycle, primarily driving the transition from G2 to M phase.[1][2] Its activity is dependent on binding to its regulatory subunit, cyclin B. The CDK1/cyclin B complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of substrates to initiate mitosis.[1] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling target for the development of novel anti-cancer therapeutics.
CDK1-IN-2 is an inhibitor of CDK1 with a reported IC50 of 5.8 μM.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel CDK1 inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound and other common CDK1 inhibitors for comparative purposes.
Table 1: Biochemical Potency of CDK1 Inhibitors
| Compound | Target | IC50 | Ki | Assay Conditions |
| This compound | CDK1 | 5.8 µM | Not Reported | Biochemical Kinase Assay |
| RO-3306 | CDK1/cyclin B1 | - | 35 nM | Biochemical Kinase Assay |
| Dinaciclib | CDK1 | 3 nM | Not Reported | Biochemical Kinase Assay |
| Flavopiridol | CDK1 | 30 nM | Not Reported | Biochemical Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Notes |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Effective Concentration | 10 µM | Used for 24h or 48h treatment to study effects on protein expression.[4][5][6] |
| MiaPaca II | Pancreatic Ductal Adenocarcinoma | Effective Concentration | 10 µM | Used for 24h or 48h treatment to study effects on protein expression.[4][5][6] |
| HCT-116 | Colorectal Carcinoma | Cell Cycle Arrest | G2/M phase | Observed after 24h treatment with 0-19.8 μM.[7] |
Signaling Pathways and Experimental Workflows
CDK1 Signaling Pathway at the G2/M Transition
The diagram below illustrates the pivotal role of CDK1 in the G2/M transition of the cell cycle and the mechanism of inhibition by this compound.
Caption: CDK1 activation at the G2/M transition and inhibition by this compound.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel CDK1 inhibitors using this compound as a reference compound.
Caption: A general workflow for a high-throughput drug discovery campaign.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Kinase Assay (ADP-Glo™ Format)
This protocol is designed for a 384-well plate format and is suitable for automated high-throughput screening. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
CDK1/Cyclin B1 recombinant human protein
-
CDK substrate peptide (e.g., Histone H1)
-
ATP
-
This compound (for control)
-
Test compounds
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in 100% DMSO.
-
Using a liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO (for 0% inhibition) and a known potent inhibitor or buffer (for 100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting CDK1/Cyclin B1 in Kinase Buffer.
-
Prepare a 2X substrate/ATP solution containing the CDK substrate peptide and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for CDK1.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the compound plate and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Mix the plate gently and incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each test compound relative to the DMSO and high-inhibition controls.
-
Protocol 2: Cell-Based Assay for Cell Cycle Analysis
This protocol describes how to assess the effect of this compound on the cell cycle distribution of pancreatic cancer cells using flow cytometry.
Materials:
-
PANC-1 or MiaPaca II cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed PANC-1 or MiaPaca II cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle profiles of this compound-treated cells to the vehicle-treated controls. An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.[7]
-
References
- 1. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. CDKs Functional Analysis in Low Proliferating Early-Stage Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CDK1-IN-2 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, particularly at the G2/M transition.[1] Its inhibition presents a promising strategy in cancer therapy, as dysregulation of CDK1 activity is a common feature in many cancers.[2] The small molecule inhibitor CDK1-IN-2 is a tool compound for investigating the therapeutic potential of CDK1 inhibition. Combining CDK1 inhibitors with traditional chemotherapy agents can lead to synergistic anti-tumor effects. This is often achieved by preventing cancer cells from arresting in the G2/M phase to repair DNA damage induced by chemotherapy, thereby forcing them into mitotic catastrophe and apoptosis.[3]
These application notes provide an overview of the combination strategy, quantitative data for similar CDK1 inhibitors, and detailed protocols for key experiments to evaluate the efficacy of this compound in combination with chemotherapy.
Data Presentation
| Compound | Target(s) | IC50 | Cell Line | Notes |
| CDK1-IN-1 | CDK1 | Not Specified | HeLa, MCF-7 | Induces G2/M arrest.[4] |
| CDK1-IN-5 | CDK1 | 42.19 nM | Not Specified | In vitro kinase assay. Demonstrates selectivity over CDK2 (188.71 nM) and CDK5 (354.15 nM).[5] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | CDK1: 2.7 µM | Various | A pan-CDK inhibitor that has shown synergistic effects with doxorubicin.[6][7] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Not Specified | A2780, OVCAR3 | Synergizes with cisplatin in ovarian cancer models.[8] |
Note: The efficacy of CDK1 inhibitors can be cell-line dependent. The above data should be used as a starting point for designing dose-response experiments for this compound.
Signaling Pathways and Experimental Workflow
CDK1 Inhibition and Chemotherapy-Induced Apoptosis
The combination of a CDK1 inhibitor with a DNA-damaging chemotherapy agent is designed to exploit the cancer cell's reliance on the G2/M checkpoint for DNA repair. The following diagram illustrates the proposed mechanism.
Caption: Mechanism of synergistic cytotoxicity with this compound and chemotherapy.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the combination of this compound and a chemotherapy agent in vitro.
Caption: A typical workflow for evaluating a CDK1 inhibitor in cell culture.[2]
Experimental Protocols
Note: These are general protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/MTS)
This assay determines the effect of this compound and a chemotherapy agent on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., doxorubicin, paclitaxel, cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
For MTS: The product is soluble, so no solubilization step is needed.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effects of the combination treatment on cell cycle distribution.
Materials:
-
Treated cells from a 6-well plate
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, and the combination for a specified time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.[4]
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.[4]
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis following treatment.
Materials:
-
Treated cells from a 6-well plate
-
Annexin V Binding Buffer
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 2.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[5]
-
Staining: Wash the cells twice with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X binding buffer to each tube.[5]
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) on a flow cytometer. Use appropriate compensation controls.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 4: Western Blot Analysis
This protocol is for assessing changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.
Materials:
-
Treated cells from a 6-well or 10 cm dish
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-PARP, anti-cleaved PARP, anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The combination of this compound with conventional chemotherapy agents holds the potential for a powerful anti-cancer strategy. The protocols and information provided here offer a framework for the preclinical evaluation of such combinations. Rigorous experimental design and data analysis are essential to elucidate the synergistic potential and underlying mechanisms of action, paving the way for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Combination Therapies with Cell Cycle Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CDK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of CDK1-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). The protocols outlined below are intended to assist in the design and execution of preclinical studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound in cancer models.
Introduction to this compound
Cyclin-Dependent Kinase 1 (CDK1) is a key regulator of the cell cycle, primarily driving the transition from G2 to M phase.[1][2] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[3][4] this compound is a novel small molecule inhibitor designed with high potency and selectivity for CDK1. Preclinical in vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The following protocols are designed to translate these findings into in vivo animal models.
CDK1 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK1/Cyclin B complex in mediating the G2/M transition. Inhibition of CDK1 by this compound is expected to block this transition, leading to cell cycle arrest and subsequent anti-tumor effects.
Data Presentation
Quantitative data from in vitro and in vivo studies should be organized for clear interpretation and comparison. Below are templates for presenting such data.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| CDK1/CycB | 5 |
| CDK2/CycE | 250 |
| CDK4/CycD1 | >10,000 |
| CDK5/p25 | 800 |
| CDK7/CycH | 1,500 |
| CDK9/CycT1 | 950 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (e.g., HCT-116)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm3) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q.d. x 14 | 1500 ± 250 | - |
| This compound | 25 | q.d. x 14 | 800 ± 150 | 46.7 |
| This compound | 50 | q.d. x 14 | 450 ± 100 | 70.0 |
| Positive Control (e.g., Dinaciclib) | 10 | q.d. x 14 | 500 ± 120 | 66.7 |
Table 3: Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, oral administration)
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 2 |
| AUC0-24h (ng·h/mL) | 7500 |
| Half-life (t1/2) (h) | 6 |
| Bioavailability (%) | 40 |
Experimental Protocols
Animal Models and Husbandry
-
Species: Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.
-
Supplier: Reputable commercial vendor (e.g., Charles River Laboratories, The Jackson Laboratory).
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
-
Housing: House animals in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Ethics: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., HCT-116, HeLa, or as determined by in vitro sensitivity to this compound) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Vehicle Selection: A common vehicle for in vivo studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final formulation should be clear and free of precipitation.
-
Preparation: On each day of dosing, prepare a fresh formulation of this compound. First, dissolve the required amount of this compound in DMSO. Then, add PEG300 and Tween 80, and vortex to mix. Finally, add sterile water to the final volume.
-
Administration: Administer the formulation to the mice via the desired route (e.g., oral gavage (p.o.), intraperitoneal injection (i.p.)). The volume of administration should be based on the body weight of the animal (e.g., 10 mL/kg).
In Vivo Efficacy Study Design
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 25 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (a known CDK inhibitor, if available)
-
-
Dosing: Administer the treatments once daily (q.d.) or as determined by pharmacokinetic studies for a specified period (e.g., 14 or 21 days).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm3) or at a fixed time point.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant organs for further analysis.
Pharmacokinetic (PK) Study
-
Animals: Use non-tumor-bearing mice for PK studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Pharmacodynamic (PD) Marker Analysis
-
Objective: To confirm that this compound is engaging its target and modulating downstream signaling pathways in vivo.
-
Study Design: Treat tumor-bearing mice with a single or multiple doses of this compound.
-
Tissue Collection: Collect tumors at various time points after the last dose.
-
Western Blotting: Prepare protein lysates from the tumors and perform Western blotting to assess the phosphorylation status of CDK1 substrates, such as Retinoblastoma protein (pRb). A decrease in pRb phosphorylation would indicate CDK1 inhibition.
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki-67 staining and an increase in cleaved caspase-3 staining would indicate an anti-tumor effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of CDK1 Inhibition by CDK1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-Dependent Kinase 1 (CDK1), in its active complex with Cyclin B1, is a master regulator of the G2/M transition and mitotic progression in the eukaryotic cell cycle.[1] Its critical role in cell division makes it a prime target for anti-cancer drug development. Small molecule inhibitors targeting the ATP-binding pocket of CDK1 can induce cell cycle arrest at the G2/M boundary, providing a valuable tool for both basic research and therapeutic applications.[2]
This document provides a detailed protocol for assessing the efficacy and mechanism of a putative CDK1 inhibitor, CDK1-IN-2, using Western blot analysis. The methodologies outlined here will enable researchers to probe the inhibitor's effect on the CDK1 signaling pathway by examining the expression and phosphorylation status of key downstream markers. While this compound is used as the compound of interest, this protocol is broadly applicable to other selective CDK1 inhibitors, such as the well-characterized RO-3306.[1][3][4][5][6]
CDK1 Signaling Pathway and Point of Inhibition
The activity of the CDK1/Cyclin B1 complex is essential for initiating the cascade of phosphorylation events that drive a cell into mitosis. These events include chromosome condensation, nuclear envelope breakdown, and spindle formation.[2] CDK1 inhibitors, like this compound, are designed to block the kinase activity of this complex, thereby preventing the phosphorylation of mitotic substrates and causing the cell to arrest in the G2 phase of the cell cycle.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Cell Synchronization in G2 Phase Using CDK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, is the master regulator of the G2/M transition in the eukaryotic cell cycle. The activation of the CDK1/Cyclin B complex, also known as Maturation Promoting Factor (MPF), drives the cell into mitosis by phosphorylating a multitude of substrates essential for nuclear envelope breakdown, chromosome condensation, and spindle formation.[1] Pharmacological inhibition of CDK1 offers a potent and reversible method to arrest cells at the G2/M border, enabling the synchronization of cell populations for detailed studies of the G2 phase and mitotic entry.
This document provides detailed application notes and protocols for utilizing CDK1-IN-2 , a potent and selective inhibitor of CDK1, to achieve efficient and reversible G2 phase cell cycle arrest. For the purpose of these notes, the well-characterized and widely used selective CDK1 inhibitor, RO-3306 , will be used as a representative example of this compound, as specific public data for a compound named "this compound" is limited. The principles and protocols described herein are broadly applicable to other selective CDK1 inhibitors with similar mechanisms of action.
Mechanism of Action
This compound, represented by RO-3306, is an ATP-competitive inhibitor that specifically targets the ATP-binding pocket of CDK1.[2] This inhibition prevents the transfer of phosphate from ATP to CDK1 substrates, thereby blocking the downstream signaling cascade that initiates mitosis. The activity of the CDK1/Cyclin B complex is tightly regulated by a balance of activating and inhibitory phosphorylations.[3] The phosphatase Cdc25 removes inhibitory phosphates from CDK1, while the kinases Wee1 and Myt1 add them.[3][4] By directly inhibiting the kinase activity of CDK1, this compound effectively overrides the activating signals and maintains the cell in a G2-arrested state. This arrest is reversible upon washout of the inhibitor, allowing for synchronous entry into mitosis.[5][6]
Data Presentation
Table 1: Biochemical Potency of RO-3306 (Representative this compound)
| Target Kinase Complex | Ki (nM) | Selectivity vs. CDK1/Cyclin B1 |
| CDK1/Cyclin B1 | 35 | - |
| CDK1/Cyclin A | 110 | 3.1-fold |
| CDK2/Cyclin E | 340 | 9.7-fold |
| CDK4/Cyclin D1 | >10,000 | >285-fold |
| Data compiled from Vassilev et al., 2006.[7] |
Table 2: Efficacy of RO-3306 in Inducing G2/M Arrest in Human Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G2/M |
| HCT116 | 9 | 20 | >95% |
| SW480 | 9 | 20 | >95% |
| HeLa | 9 | 20 | >95% |
| AML cell lines | 5 | 24 | Significant G2/M arrest |
| Data compiled from Vassilev et al., 2006 and MedchemExpress product information.[7][8] |
Experimental Protocols
Protocol 1: G2 Phase Synchronization of Adherent Cells using this compound (RO-3306)
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound (RO-3306)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed adherent cells in a culture dish at a density that will ensure they are in the logarithmic growth phase (60-70% confluency) at the time of treatment. Culture overnight in a humidified incubator (37°C, 5% CO₂).
-
Inhibitor Preparation: Prepare a stock solution of RO-3306 (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the RO-3306 stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (typically 5-10 µM). Remove the existing medium from the cells and replace it with the medium containing the inhibitor.
-
Incubation: Incubate the cells for 18-24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Verification of G2 Arrest (Flow Cytometry): a. Harvest a sample of the treated cells by trypsinization. b. Wash the cells with cold PBS and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing. c. Incubate the fixed cells on ice for at least 30 minutes. d. Centrifuge the cells and wash with PBS. e. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature. f. Analyze the cell cycle profile by flow cytometry. A successfully synchronized population will show a significant accumulation of cells with 4N DNA content (G2/M peak).
-
Release from G2 Arrest: a. To release the cells from the G2 block, aspirate the medium containing the inhibitor. b. Wash the cells twice with a generous volume of pre-warmed, sterile PBS. c. Add fresh, pre-warmed complete culture medium. d. Cells will synchronously enter mitosis. Mitotic cells can be collected by gentle shake-off 30-90 minutes after release.
Protocol 2: Western Blot Analysis of Mitotic Markers
Materials:
-
G2-arrested and released cell populations
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After harvesting, wash the cell pellets with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of mitotic markers like Phospho-Histone H3 (Ser10) will confirm entry into mitosis after release from the G2 block.
Mandatory Visualizations
Caption: CDK1 signaling pathway at the G2/M transition and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis Following CDK1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a pivotal serine/threonine kinase, is a master regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis (M phase).[1] Its activity is tightly controlled by binding to cyclin B.[2] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[3] CDK1-IN-2 is a small molecule inhibitor designed to selectively target CDK1, thereby inducing cell cycle arrest and potentially leading to apoptosis in rapidly dividing cancer cells.[4][5]
Flow cytometry is an indispensable tool for characterizing the cellular response to CDK1 inhibition. By utilizing fluorescent probes, this high-throughput technique enables the quantitative analysis of individual cells, providing critical insights into cell cycle distribution and the induction of apoptosis. These application notes provide detailed protocols for the analysis of cell cycle progression and apoptosis in response to this compound treatment using flow cytometry.
Mechanism of Action of CDK1
CDK1, in complex with cyclin B, phosphorylates a multitude of substrate proteins that are essential for the profound cellular changes observed during mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation. Inhibition of CDK1 by small molecules like this compound prevents the phosphorylation of these substrates, leading to an accumulation of cells at the G2/M boundary of the cell cycle.[4][6] Prolonged arrest at this checkpoint can activate the intrinsic apoptotic pathway, resulting in programmed cell death.[5][7]
Signaling Pathway of CDK1 in Cell Cycle Progression
Caption: CDK1/Cyclin B complex activation and its inhibition by this compound.
Expected Quantitative Data from Flow Cytometry
Treatment of cancer cell lines with a CDK1 inhibitor is expected to induce a dose- and time-dependent arrest in the G2/M phase of the cell cycle, followed by an increase in the sub-G1 population, indicative of apoptosis. The following table summarizes representative data obtained from treating a cancer cell line with the CDK1 inhibitor RO-3306, which is expected to produce similar effects to this compound.[6][8]
| Treatment Group | % Cells in G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 55.2 | 20.1 | 24.7 | 2.5 |
| CDK1 Inhibitor (e.g., RO-3306, 5 µM, 24h) | 15.8 | 12.5 | 71.7 | 8.9 |
| CDK1 Inhibitor (e.g., RO-3306, 5 µM, 48h) | 10.3 | 8.9 | 65.2 | 15.6 |
Note: These values are illustrative and will vary depending on the cell line, concentration of this compound, and duration of treatment.
Experimental Protocols
A. Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the preparation and staining of cells for cell cycle analysis by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[8]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin. Neutralize trypsin with complete medium.
-
For suspension cells, collect the cells directly.
-
Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (typically FL2 or FL3).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution.
-
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
B. Apoptosis Assay using Annexin V and Propidium Iodide
This protocol describes the detection of apoptosis using Annexin V and PI staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is used as a viability dye to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting:
-
Harvest cells as described in step 3 of the Cell Cycle Analysis protocol. It is crucial to handle the cells gently to avoid inducing mechanical membrane damage.
-
-
Staining:
-
Wash the cell pellet with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the green channel (e.g., FL1) and PI fluorescence in the red channel (e.g., FL2 or FL3).
-
Collect at least 10,000 events per sample.
-
Use appropriate compensation controls (unstained cells, single-stained cells for Annexin V-FITC, and single-stained cells for PI).
-
Analyze the data using quadrant analysis to differentiate between:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive (less common)
-
-
Logical Relationship of CDK1 Inhibition and Cellular Fates
Caption: Consequence of CDK1 inhibition on cell cycle and survival.
References
- 1. Cyclin A–CDK1 suppresses the expression of the CDK1 activator CDC25A to safeguard timely mitotic entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk1 and Cdk2 complexes (cyclin dependent kinases) in apoptosis: a role beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing CDK1-IN-2 dosage for maximum effect
This technical support center provides essential information, protocols, and troubleshooting guidance for researchers and drug development professionals utilizing CDK1-IN-2. Our goal is to help you optimize your experimental design for maximum efficacy and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle.[1][2][3] By inhibiting the kinase activity of the CDK1/Cyclin B complex, this compound prevents the phosphorylation of downstream substrates necessary for mitotic entry, leading to a robust cell cycle arrest at the G2/M boundary.[3][4][5]
Q2: How should I dissolve and store this compound for optimal stability? A2: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1][6] For long-term storage, the solid compound should be kept at -20°C. The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[7][8]
Q3: What is the recommended starting concentration for cell-based assays? A3: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. A common starting point for dose-response experiments is in the range of 0.1 µM to 20 µM.[8] We recommend performing a dose-response curve to determine the EC50 for your specific model system. Please refer to the tables below for IC50 values in various cell lines.
Q4: What are the expected cellular effects after treatment with this compound? A4: The primary cellular effect of this compound treatment is a reversible cell cycle arrest at the G2/M phase.[4][5][9] This can be observed via flow cytometry as an accumulation of cells with 4N DNA content. Prolonged exposure or high concentrations may lead to apoptosis.[4][8][9]
Q5: How can I confirm that the observed effects are due to on-target CDK1 inhibition? A5: To confirm on-target activity, you should assess the phosphorylation status of known downstream substrates of CDK1. A reduction in the phosphorylation of proteins like Histone H3 (at Ser10) or Lamin A/C serves as a reliable biomarker for CDK1 inhibition in cells.[1] This can be measured using Western blotting.
Quantitative Data
For effective experimental design, refer to the following tables summarizing the inhibitory activity and suggested concentration ranges for this compound.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| CDK1/Cyclin B | 0.6 |
| CDK2/Cyclin A | 0.5 |
| CDK4/Cyclin D1 | 67 |
| CDK5/p25 | 18 |
| GSK-3β | 140 |
| VEGF-R2 | 32 |
Data is a composite from highly selective dual CDK1/2 inhibitors and is intended to be representative.[10][11]
Table 2: Suggested Starting Concentrations for Cell-Based Assays
| Cell Line | Cancer Type | Suggested Concentration Range (µM) | Notes |
|---|---|---|---|
| HCT-116 | Colon | 0.02 - 10 | Potent anti-proliferative effects observed.[11] |
| HeLa | Cervical | 0.03 - 15 | Effective G2/M arrest.[11][12] |
| A375 | Melanoma | 0.1 - 20 | Dose-dependent inhibition of proliferation.[11] |
| MCF-7 | Breast | 0.1 - 25 | Can overcome anti-estrogen resistance.[4][13] |
Optimal concentrations should be determined empirically for each specific experiment and cell line.[7]
Signaling Pathway and Experimental Workflows
Caption: CDK1/Cyclin B signaling at the G2/M transition and inhibition by this compound.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines the steps to determine the effective concentration of this compound required to inhibit cell proliferation in a specific cell line using a cell viability assay.
Caption: Workflow for determining the IC50 value of this compound in a cell-based assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a series of 2x concentrated working solutions of this compound by serially diluting the DMSO stock in pre-warmed complete culture medium. Ensure the final DMSO concentration will be consistent across all wells (typically ≤0.1%).[7]
-
Cell Treatment: Remove the old medium and add the prepared this compound working solutions to the appropriate wells. Include wells treated with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT or ATP-based (e.g., CellTiter-Glo®) assay, following the manufacturer's instructions.
-
Data Analysis: Measure the output signal (absorbance or luminescence). Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 2: Western Blot Analysis of CDK1 Target Phosphorylation
This protocol is used to confirm on-target engagement of this compound by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at 1x, 5x, and 10x the predetermined IC50 value for a short period (e.g., 2-6 hours). Include a DMSO vehicle control.
-
Cell Lysis: Place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., Phospho-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., Total Histone H3) and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
Problem: My inhibitor precipitated when I added it to the culture medium.
-
Cause: This is common for hydrophobic compounds stored in a high-concentration organic solvent like DMSO. The rapid change in solvent polarity causes the compound to fall out of solution.[7]
-
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of media. Mix thoroughly, then add this to the remaining media.[7]
-
Pre-warm the Media: Ensure your cell culture medium is warmed to 37°C before adding the inhibitor, which can help maintain solubility.[7]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture is non-toxic and as low as possible, typically not exceeding 0.5%, with 0.1% being ideal for most cell lines.[7]
-
Problem: I am not observing the expected G2/M cell cycle arrest.
-
Cause 1: Suboptimal Inhibitor Concentration: The effective concentration can vary significantly between cell lines.[5][7]
-
Solution: Perform a thorough dose-response experiment (see Protocol 1) to determine the optimal concentration for your specific cell line.[7]
-
-
Cause 2: Inhibitor Instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Cause 3: Cell Line Resistance: Some cell lines may have inherent resistance or compensatory mechanisms that make them less sensitive to CDK1 inhibition.
-
Solution: Confirm that your cell line expresses CDK1. Consider using a positive control cell line known to be sensitive to CDK1 inhibition, such as HeLa or HCT-116.[8]
-
Problem: I am observing high levels of cell death even at low concentrations.
-
Cause 1: High DMSO Toxicity: Your cell line may be particularly sensitive to DMSO.
-
Solution: Ensure your vehicle control (DMSO alone) does not show significant toxicity. Keep the final DMSO concentration at or below 0.1%.[8]
-
-
Cause 2: Off-Target Effects: While designed to be selective, at higher concentrations, this compound may inhibit other kinases, leading to unexpected toxicity.[5]
-
Solution: Lower the concentration and/or reduce the incubation time. To definitively link the phenotype to CDK1, consider performing a rescue experiment by expressing a drug-resistant CDK1 mutant or confirming the phenotype by using siRNA to knock down CDK1.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 3. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
CDK1-IN-2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility and stability issues that may be encountered with CDK1-IN-2. The following information is based on best practices for small molecule kinase inhibitors and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A3: It is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1][2] For creating stock solutions, if the compound does not readily dissolve, brief warming to 37°C and vortexing or sonication can be used.[2][3] It is advisable to use newly opened, anhydrous DMSO to avoid moisture absorption that can affect solubility.[2][3]
Q2: How should I store the solid compound and stock solutions of this compound?
A2: For long-term storage, the solid powder form of this compound should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to a month).[4]
Q3: How stable is this compound in solution?
A3: While specific stability data for this compound is not available, as a general guideline for kinase inhibitors, stock solutions in DMSO are relatively stable when stored properly at -80°C.[4] However, the stability of urea-containing compounds, which is a common moiety in kinase inhibitors, can be susceptible to hydrolysis in aqueous solutions like cell culture media, influenced by factors like pH and temperature.[5] For long-term experiments, it is recommended to replenish the media with a freshly prepared working solution of the inhibitor every 24-48 hours.[1]
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[1][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]
Troubleshooting Guide
Problem 1: this compound precipitated in my cell culture medium when I diluted it from the DMSO stock.
-
Cause: This is a common issue with hydrophobic compounds when they are transferred from a high-concentration organic solvent stock to an aqueous medium. The rapid change in solvent polarity can cause the compound to fall out of solution.[1]
-
Solution 1: Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform a serial or stepwise dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the rest of the media.[1]
-
Solution 2: Pre-warming the Media: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help maintain solubility.[1]
-
Solution 3: Increase Final DMSO Concentration (with caution): If precipitation persists, you might consider slightly increasing the final DMSO concentration, but not exceeding a level that is toxic to your specific cell line (typically not above 1%). Always validate the DMSO tolerance of your cells.[1]
Problem 2: I am not observing the expected biological effect (e.g., G2/M cell cycle arrest).
-
Cause 1: Insufficient Inhibitor Concentration: The effective concentration can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.[1]
-
-
Cause 2: Instability of the Inhibitor in Culture Media: The compound may degrade over the course of a long incubation period.[1]
-
Cause 3: Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms.
-
Solution: Confirm CDK1 expression and activity in your cell line. You may also try a different CDK1 inhibitor with a distinct chemical scaffold.[1]
-
Problem 3: I am observing inconsistent or irreproducible results between experiments.
-
Cause: Inconsistent degradation of the inhibitor due to slight variations in experimental conditions.[5]
-
Solution 1: Standardize Experimental Protocols: Ensure that all experimental parameters, including cell seeding density, media volume, incubation temperature, and CO2 levels, are kept as consistent as possible between experiments.[5]
-
Solution 2: Monitor Media pH: Regularly monitor the pH of your cell culture medium, as changes in pH can affect the stability of some compounds.[5] Use freshly prepared, high-quality culture media and ensure your incubator's CO2 calibration is accurate.[5]
-
Solution 3: Assess Serum Batch Variability: If using fetal bovine serum (FBS) or other serum supplements, be aware that different batches can have varying levels of enzymes that may affect compound stability.[5]
Quantitative Data
Table 1: Solubility of a Representative CDK Inhibitor (Data for Cdk1/2 Inhibitor III)
| Solvent | Solubility | Recommendations & Handling |
| DMSO | 45 mg/mL (105.77 mM) | Sonication is recommended for complete dissolution.[6] |
| Water | Insoluble | Avoid using water as a primary solvent.[3] |
| Ethanol | Not specified | Information not available.[3] |
Table 2: Stability of a Representative CDK Inhibitor in Cell Culture (Data for Cdk12-IN-2 showing an increase in IC50 over time, indicating instability)
| Time (hours) | Reported IC50 for Cdk12 (µM)[5] |
| 0 | 0.0078 |
| 1 | 0.042 |
| 2 | 0.057 |
| 5 | 0.059 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[1][2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Warm the required volume of cell culture medium to 37°C.[1]
-
To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Recommended Dilution Method: To avoid precipitation, add 1 µL of the 10 mM DMSO stock solution to 999 µL of pre-warmed cell culture medium.[1]
-
Immediately vortex the diluted solution gently to ensure homogeneity. The final DMSO concentration in this working solution will be 0.1%.
-
Add the working solution to your cell culture plates to achieve the desired final concentration.
-
It is recommended to prepare fresh working solutions for each experiment from the frozen DMSO stock and not to store aqueous solutions for more than a day.[3]
-
Visualizations
Caption: Recommended workflow for preparing this compound solutions to minimize precipitation.
References
Common off-target effects of CDK1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common off-target effects of CDK1-IN-2. This resource is intended for researchers, scientists, and drug development professionals utilizing this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Its primary mechanism of action is the inhibition of CDK1, a key regulator of the G2/M phase of the cell cycle.[1] By inhibiting CDK1, this compound can induce cell cycle arrest at the G2/M checkpoint.[1]
Q2: What are the known off-target effects of this compound?
Q3: What is the IC50 value of this compound for its primary target?
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The known IC50 value for this compound is summarized below.
| Kinase | IC50 (µM) |
| CDK1 | 5.8[1] |
Note: IC50 values for off-target kinases for this compound are not specifically published. However, researchers should anticipate potential inhibition of CDK2.
Troubleshooting Guide
Issue 1: Unexpected Cell Cycle Arrest at G1/S Phase
-
Problem: You observe a G1/S phase arrest in your cell-based assays, in addition to the expected G2/M arrest.
-
Possible Cause: This phenotype may be due to the off-target inhibition of CDK2 by this compound. CDK2, in complex with Cyclin E, plays a crucial role in the G1/S transition.[6] Inhibition of CDK2 can lead to an arrest at this checkpoint.
-
Solutions:
-
Dose-Response Experiment: Perform a thorough dose-response study to identify the lowest effective concentration of this compound that induces G2/M arrest with minimal impact on the G1/S transition. Using the lowest effective concentration can help minimize off-target effects.
-
Use a More Selective Inhibitor: If a clean G2/M arrest is critical for your experiment, consider using a more selective CDK1 inhibitor with a well-documented and narrow kinase profile.
-
Orthogonal Validation: To confirm that the G1/S arrest is due to off-target CDK2 inhibition, use a structurally different CDK1 inhibitor or employ a genetic approach like siRNA-mediated knockdown of CDK1 to see if the phenotype is recapitulated.
-
Issue 2: Inconsistent or Weaker-than-Expected G2/M Arrest
-
Problem: The observed G2/M arrest is not as robust or consistent as anticipated based on the reported IC50 value.
-
Possible Cause:
-
Cellular Potency: The in vitro IC50 value may not directly translate to cellular potency due to factors like cell membrane permeability, intracellular ATP concentration, and expression levels of CDK1/Cyclin B.
-
Off-Target Effects: Inhibition of other kinases could potentially counteract or mask the effects of CDK1 inhibition.
-
-
Solutions:
-
Cellular Target Engagement Assay: Confirm that this compound is binding to CDK1 within your specific cell line and experimental conditions. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
-
Monitor Downstream Markers: Assess the phosphorylation status of known CDK1 substrates, such as Lamin A/C or Histone H3, to confirm target engagement and functional inhibition of CDK1 activity in your cells.
-
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against a specific kinase.
Materials:
-
Recombinant active CDK1/Cyclin B kinase
-
Kinase buffer (specific to the kinase)
-
ATP
-
Substrate (e.g., Histone H1)
-
This compound (or other test inhibitor)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Signaling pathway of CDK1 inhibition by this compound, leading to G2/M cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Cyclin-Dependent Kinase 1/2 for Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to CDK1 Inhibitors in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to CDK1 inhibitors in their cancer cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to my CDK1 inhibitor (e.g., higher IC50 value) than expected. What are the common mechanisms of resistance?
A1: Resistance to CDK1 inhibitors can be multifactorial. The most commonly observed mechanisms include:
-
Alterations in the p53 Pathway: The tumor suppressor p53 is a critical determinant of sensitivity to CDK1 inhibitors. In cells with wild-type p53, CDK1 inhibition can lead to p53 stabilization and apoptosis. However, cells with mutated or deleted TP53 are often more resistant, undergoing G2/M arrest without significant cell death.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell.[1][3] This reduces the intracellular drug concentration and its efficacy. This is a common mechanism of multi-drug resistance in cancer.[1]
-
Upregulation of Compensatory Pathways: Cancer cells can adapt to CDK1 inhibition by upregulating parallel or downstream signaling pathways. A key example is the increased activity of CDK2, which can partially compensate for the loss of CDK1 function and promote cell cycle progression.[4][5]
Q2: How can I determine if the p53 status of my cell line is contributing to resistance?
A2: You can investigate the role of p53 status through the following approaches:
-
Literature Review: The p53 status of many common cancer cell lines is well-documented in scientific literature and cell line databases.
-
Gene Sequencing: Direct sequencing of the TP53 gene in your cell line will definitively identify any mutations.
-
Western Blot Analysis: Assess the basal protein levels of p53 and its downstream target, p21. In response to a CDK1 inhibitor or DNA damage, cells with wild-type p53 should exhibit an accumulation of p53 and an induction of p21.[1]
-
Functional Assays: Compare the response to the CDK1 inhibitor in your cell line with isogenic cell lines that differ only in their p53 status (if available).
Q3: My cells arrest in the G2/M phase of the cell cycle but do not undergo apoptosis after treatment with the CDK1 inhibitor. Why is this happening?
A3: This phenotype is a classic indicator of a non-functional p53 pathway in response to CDK1 inhibition.[1][2] The cells arrest as expected due to the inhibition of CDK1, which is essential for mitotic entry. However, the downstream signal for apoptosis, which is often mediated by p53, is absent. To confirm this, you should:
-
Confirm the p53 status of your cell line using the methods described in FAQ 2.
-
Measure apoptosis using methods like Annexin V staining or caspase activity assays to confirm a lack of apoptotic response.
Q4: How can I test if my resistant cells are overexpressing ABC transporters?
A4: To determine if increased drug efflux is the cause of resistance, you can perform the following experiments:
-
Western Blot Analysis: Probe for the expression of key ABC transporters like MDR1 (ABCB1) and BCRP (ABCG2) in your parental (sensitive) and resistant cell lines.
-
Efflux Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for MDR1) to measure their activity. Resistant cells will show lower intracellular fluorescence due to increased efflux.
-
Co-treatment with ABC Transporter Inhibitors: Treat your resistant cells with the CDK1 inhibitor in combination with a known inhibitor of the suspected ABC transporter (e.g., Verapamil for MDR1). A restoration of sensitivity to the CDK1 inhibitor would suggest the involvement of that transporter.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each replicate to prevent settling. Calibrate your pipettes regularly. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination. Contamination can significantly alter cell growth and drug response. |
| Drug Instability | Prepare fresh drug stocks regularly and store them appropriately, protected from light and temperature fluctuations. Verify the final concentration of the drug in the culture medium. |
Issue 2: No Significant Difference in IC50 Between Sensitive and Resistant Cells
| Possible Cause | Troubleshooting Steps |
| Cell Line Misidentification or Contamination | Authenticate your cell lines using Short Tandem Repeat (STR) profiling to ensure you are working with the correct parental and resistant lines.[6][7] |
| Loss of Resistant Phenotype | If the resistant cell line was not maintained under selective pressure (i.e., continuous culture with the drug), it might have reverted to a sensitive state. Always maintain a frozen stock of the resistant cells at a low passage number. |
| Incorrect Assay Duration | The duration of the cell viability assay should be sufficient for the drug to exert its effect, typically 48-72 hours. Optimize the assay duration for your specific cell line and inhibitor. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
This protocol is for determining the concentration of a CDK1 inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and resistant cancer cell lines
-
Complete growth medium
-
CDK1 inhibitor stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the CDK1 inhibitor in complete growth medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Western Blot for CDK1 and Cyclin B1
This protocol outlines the steps for detecting CDK1 and Cyclin B1 protein levels.[1][8]
Materials:
-
Parental and resistant cells (treated and untreated)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-CDK1, anti-Cyclin B1, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[1]
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol describes how to detect apoptosis using Annexin V staining followed by flow cytometry.[9][10][11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation
Table 1: Example IC50 Values for a CDK1 Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Clone 1 | 5.0 | 10 |
| Resistant Clone 2 | 8.2 | 16.4 |
Table 2: Example Western Blot Densitometry Analysis
| Cell Line | Treatment | Relative CDK1 Expression | Relative MDR1 Expression |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | CDK1 Inhibitor | 0.9 | 1.1 |
| Resistant | Vehicle | 1.1 | 8.5 |
| Resistant | CDK1 Inhibitor | 1.0 | 8.7 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
How to minimize CDK1-IN-2 toxicity in normal cells
Welcome to the Technical Support Center for CDK1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing its toxicity in normal cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a small molecule inhibitor targeting Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a serine/threonine kinase that forms a complex with Cyclin B. This complex is a master regulator of the cell cycle, specifically orchestrating the transition from the G2 phase into mitosis (M phase).[1][2] By competitively binding to the ATP pocket of CDK1, this compound blocks the phosphorylation of downstream substrates necessary for mitotic entry, leading to cell cycle arrest at the G2/M checkpoint.[3]
Q2: Why is CDK1 considered a promising target for cancer therapy?
A2: CDK1 activity is often overexpressed or enhanced in a wide variety of cancer cells, contributing to their uncontrolled proliferation.[3][4] This deregulation is closely associated with tumorigenesis and can correlate with a poor prognosis in cancers such as breast, lung, and colorectal cancer.[3] The therapeutic strategy is to selectively target these rapidly dividing cancer cells, which are highly dependent on CDK1 activity, while ideally sparing quiescent or slowly dividing normal cells.[3]
Q3: Is this compound expected to be more toxic to cancer cells than normal cells?
A3: Generally, CDK1 inhibitors are designed to be more effective in cancer cells due to their high proliferation rates and dependency on CDK1.[3] However, the selectivity is not absolute. The toxicity of CDK1 inhibition in normal cells is highly dependent on their proliferation status.[3][5] Normal cells that are actively progressing through the cell cycle can be sensitive to CDK1 inhibition, and continuous exposure can lead to comparable toxicity in both normal and tumor cells.[5] Studies with the CDK1 inhibitor RO-3306 have shown that while it can be more pro-apoptotic in tumor cells, it can also reduce viability in non-cancer cells in a cell cycle-dependent manner.[5]
Q4: What are the potential off-target effects of this compound?
A4: Like many kinase inhibitors, this compound may exhibit inhibitory activity against other kinases, particularly those with high structural homology in the ATP-binding site. The most common off-targets for CDK1 inhibitors are other members of the CDK family, such as CDK2.[6] Inhibition of CDK2, which is critical for the G1/S transition, can lead to a mixed cell cycle arrest phenotype.[6][7] At higher concentrations, inhibition of other kinases is possible and can contribute to unexpected toxicity.[6][8]
Q5: What is the expected cellular phenotype after treatment with this compound?
A5: The primary and expected cellular effect of on-target CDK1 inhibition is the arrest of cells at the G2/M boundary of the cell cycle.[3][5] At the molecular level, this should correspond with a decrease in the phosphorylation of known CDK1 substrates, such as proteins recognized by the MPM2 antibody.[5] Prolonged arrest can ultimately lead to apoptosis, particularly in cancer cells.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High cytotoxicity observed in normal cell lines at expected therapeutic concentrations.
-
Problem: Your normal (non-cancerous) control cell lines show a significant decrease in viability at concentrations intended to be effective against cancer cells.
-
Possible Causes & Solutions:
-
Incorrect Inhibitor Concentration: The IC50 can vary significantly between cell lines. A concentration that is effective for one cell line may be overly toxic to another.[3]
-
Solution: Always perform a full dose-response curve for each cell line (both normal and cancer) in your experiment. This will allow you to determine the therapeutic window. Test a broader and lower range of concentrations for your normal cell lines.[9]
-
-
High Proliferation Rate of Normal Cells: The sensitivity of normal cells to CDK1 inhibition is highly dependent on their cell cycle status.[5] If your normal cells are rapidly dividing, they will be more susceptible to toxicity.
-
Solution 1: Analyze the cell cycle profile of your untreated normal cells using flow cytometry. If a high percentage of cells are in the S and G2/M phases, this indicates active proliferation.[3]
-
Solution 2: Consider synchronizing the normal cells in the G1 phase before treatment to reduce toxicity.
-
-
Prolonged Exposure Time: Continuous exposure to a CDK1 inhibitor can lead to increased toxicity in both normal and cancer cells, potentially masking any selective effect.[5]
-
Solution: Reduce the incubation time. Try a shorter exposure (e.g., 20-24 hours) followed by a washout period where the inhibitor is removed, and cells are cultured in fresh media.
-
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases (like CDK2), contributing to toxicity.[3][6]
-
Solution: Use the lowest effective concentration that achieves the desired on-target effect (G2/M arrest) to minimize off-target activity.[10] If possible, compare your results with a more selective CDK1 inhibitor or use a genetic approach (e.g., CDK1 siRNA/shRNA) to confirm the phenotype is on-target.[10]
-
-
Issue 2: Unexpected cell cycle arrest phenotype (e.g., G1/S arrest observed).
-
Problem: In addition to the expected G2/M arrest, you observe a significant population of cells arrested in the G1 or S phase.
-
Possible Causes & Solutions:
-
Off-Target Inhibition of CDK2: This is the most likely cause, as CDK2 is essential for the G1/S transition.[6][11] Your current concentration of this compound may be high enough to significantly inhibit CDK2.
-
Solution 1: Titrate the inhibitor to a lower concentration. Perform a dose-response experiment and correlate the concentration with the cell cycle profile to find a dose that maximizes G2/M arrest with minimal G1/S effects.[6]
-
Solution 2: To confirm that the G1/S arrest is due to CDK2 inhibition, you can perform a rescue experiment by overexpressing a this compound-resistant mutant of CDK2.[6]
-
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound (Hypothetical Data)
This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against its primary target and key potential off-targets.
| Kinase | IC50 (nM) | Selectivity vs. CDK1 |
| CDK1 | 35 | 1-fold |
| CDK2 | 195 | 5.6-fold |
| CDK5 | 380 | 10.9-fold |
| AXL | >5000 | >140-fold |
| JAK1 | >3000 | >85-fold |
Data is hypothetical and for illustrative purposes. Lower IC50 values indicate higher potency.
Table 2: In Vitro Cytotoxicity Profile of this compound (Hypothetical Data)
This table compares the cytotoxic effects (IC50) of this compound in representative cancer cell lines versus non-cancerous cell lines.
| Cell Line | Cell Type | Tissue of Origin | Proliferation Status | IC50 (nM, 72h exposure) |
| HeLa | Cancer | Cervix | High | 95 |
| SQ20B | Cancer | Head and Neck | High | 150 |
| HFL1 | Normal | Lung Fibroblast | Proliferating | 450 |
| RPE | Normal | Retinal Epithelium | Proliferating | >1000 |
| HFL1 | Normal | Lung Fibroblast | Quiescent (Serum-starved) | >2000 |
Data is hypothetical. IC50 values are highly dependent on experimental conditions and cell line characteristics.[9]
Mandatory Visualizations
Caption: The CDK1/Cyclin B complex drives G2/M transition. This compound inhibits this complex.
Caption: Workflow for evaluating the cytotoxic effects of this compound.
Caption: A decision tree for troubleshooting high this compound toxicity in normal cells.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed both normal and cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
2. Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight attachment, treat them with different concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them once with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate at room temperature in the dark for 15 minutes.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Increased activity of both CDK1 and CDK2 is necessary for the combinatorial activity of WEE1 inhibition and cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cdk1 and Cdk2 activity levels determine the efficiency of replication origin firing in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with CDK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with CDK1 inhibitors, including compounds such as CDK1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected outcome of treating cells with a CDK1 inhibitor?
The primary and expected effect of a potent and selective CDK1 inhibitor is cell cycle arrest at the G2/M transition.[1] CDK1, in complex with Cyclin B, is a key driver of entry into mitosis.[2][3] Its inhibition prevents the phosphorylation of essential substrates required for mitotic entry, leading to an accumulation of cells in the G2 phase of the cell cycle.[1]
Q2: I am observing a G1/S phase arrest in addition to the expected G2/M arrest. What could be the cause?
This is a common unexpected result and is often due to off-target inhibition of CDK2.[4] CDK2 plays a critical role in the G1/S transition, and because CDK1 and CDK2 have high structural homology in their ATP-binding pockets, many CDK1 inhibitors can inhibit CDK2 at higher concentrations.[4][5]
Q3: My cells are undergoing apoptosis after treatment with a CDK1 inhibitor, which is more than I would expect from a simple cell cycle arrest. Why is this happening?
There are a few potential reasons for observing increased apoptosis:
-
On-target effect in specific genetic backgrounds: In some cancer cell lines, particularly those with an overexpression of oncogenes like MYC, the inhibition of CDK1 can be synthetically lethal, leading to apoptosis.[1] This is an expected on-target effect in these specific cellular contexts.
-
Prolonged G2/M arrest: A sustained block at the G2/M checkpoint can, by itself, trigger apoptosis in many cell types.[1]
-
Off-target effects: The inhibitor may be affecting other kinases involved in cell survival pathways.
Q4: I am not observing the expected G2/M arrest. What are the possible reasons?
Several factors could contribute to a lack of G2/M arrest:
-
Sub-optimal inhibitor concentration: The effective concentration can vary significantly between cell types.[6] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.[1][4]
-
Cell line resistance: Some cell lines may have intrinsic resistance to CDK1 inhibition due to compensatory mechanisms or altered cell cycle regulation.[6]
-
Compound instability: Ensure proper storage and handling of the inhibitor.[6] Prepare fresh stock solutions and dilute them to the final concentration immediately before use.
-
Drug efflux: Cells may be actively removing the inhibitor through multidrug resistance transporters.[1]
Q5: How can I confirm that the inhibitor is engaging with CDK1 in my cells?
Confirming target engagement is a critical step in interpreting your results. Here are a few methods:
-
Western Blot Analysis: Assess the phosphorylation status of known CDK1 substrates, such as Histone H3 (at Ser10) or Lamin A/C.[1] A decrease in the phosphorylation of these substrates upon treatment with the inhibitor would indicate target engagement.[1]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm the direct binding of the inhibitor to CDK1 in intact cells.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of a Related CDK1 Inhibitor (CDK1-IN-5) against CDK1, CDK2, and CDK5. [4]
| Kinase | IC50 (nM) | Selectivity vs. CDK1 |
| CDK1 | 42.19 | 1-fold |
| CDK2 | 188.71 | 4.5-fold |
| CDK5 | 354.15 | 8.4-fold |
Data sourced from Akl L, et al. Eur J Med Chem. 2022.[4]
Table 2: In Vitro Inhibitory Activity of another related CDK1 Inhibitor (CDK1-IN-1). [6]
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Cdk1 |
| Cdk1/cyclin B1 | 20 | 35 | - |
| Cdk2/cyclin E | - | ~300 | ~8.6-fold |
| Cdk4/cyclin D | - | >10,000 | >285-fold |
Troubleshooting Guides
Problem 1: Unexpected Cell Cycle Phenotype (e.g., G1/S arrest)
Caption: Troubleshooting workflow for an unexpected G1/S phase arrest.
Problem 2: High Levels of Apoptosis
Caption: Troubleshooting workflow for high levels of apoptosis.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol is used to determine the concentration of a CDK1 inhibitor required to inhibit 50% of CDK1 activity in a cell-free system.[6]
Reagents:
-
Recombinant active Cdk1/cyclin B complex
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution (at the Km concentration for CDK1)
-
Substrate peptide (e.g., a peptide containing a CDK1 consensus phosphorylation site)
-
Serial dilutions of the CDK1 inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Assay Procedure:
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 2.5 µL of the Cdk1/cyclin B complex.
-
Add 2.5 µL of the CDK1 inhibitor serial dilutions.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of a CDK1 inhibitor on cell cycle progression.[6]
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the CDK1 inhibitor or vehicle control for the desired duration.
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.[6]
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[6]
Signaling Pathway Visualization
Caption: Simplified CDK1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Enhancing the Efficacy of CDK1-IN-2 in Your Experiments
Welcome to the technical support center for CDK1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when working with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound has been reported to have a dual and somewhat conflicting mechanism of action. It is described as a CDK1 inhibitor with an IC50 of 5.8 μM[1]. However, it has also been characterized as a potent and specific CDK9 inhibitor with an IC50 of less than 8 nM[2]. Furthermore, a broad-spectrum kinase profiling has indicated nonselective inhibition of several kinases[3]. This suggests that at different concentrations, this compound may have varying effects, and researchers should be mindful of its potential polypharmacology.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO[2]. For long-term storage, it is advisable to store the solid compound and DMSO stock solutions at -20°C or -80°C. To prevent degradation, it's recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration for cell-based assays with this compound?
A3: Given the reported IC50 value of 5.8 μM for CDK1, a good starting point for cell-based assays would be in the low micromolar range (e.g., 1-10 µM)[1]. However, considering its potent CDK9 activity (IC50 < 8 nM), nanomolar concentrations may be sufficient to observe effects related to CDK9 inhibition[2]. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound has been shown to arrest HCT-116 cells in the G2/M phase of the cell cycle[1]. This is consistent with the role of CDK1 in regulating the G2/M transition. Depending on the cellular context and the concentration used, inhibition of CDK9 can also lead to apoptosis due to the downregulation of anti-apoptotic proteins.
Q5: How can I be sure that the observed phenotype is due to on-target inhibition?
A5: To confirm that the observed effects are due to on-target inhibition, several validation experiments are recommended. These include using a structurally different inhibitor targeting the same kinase to see if it produces a similar phenotype, performing rescue experiments with a drug-resistant mutant of the target kinase, and using RNAi to silence the target gene, which should phenocopy the inhibitor's effects[4]. It is also crucial to monitor the phosphorylation status of known downstream substrates of the target kinase to confirm target engagement[4].
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other CDK Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Reference |
| This compound | CDK1 | 5.8 | [1] |
| CDK9 | <0.008 | [2] | |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 0.03, 0.1, 0.02, 0.06, 0.01, 0.01 | [5] |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK7, CDK9 | 2.7, 0.1, 0.5, 0.8 | [5] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 0.19, 0.044, 0.067, 0.018, <0.01 | [5] |
| BAY-1000394 | CDK1, CDK2, CDK3, CDK4, CDK7, CDK9 | 0.005 - 0.025 | [5] |
| Cdk1/2 Inhibitor III | Cdk1/cyclin B, Cdk2/cyclin A | 0.0006, 0.0005 | [6] |
Note: IC50 values can vary depending on the assay conditions.
Troubleshooting Guides
Issue 1: No or Weak Biological Effect Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line. |
| Cell Line Insensitivity | Confirm the expression and activity of the target kinase (CDK1 and/or CDK9) in your cell line using Western blot or a kinase activity assay. Consider that some cell lines may have compensatory mechanisms that make them less sensitive to inhibition[4]. |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Always prepare working dilutions fresh for each experiment. |
| Short Incubation Time | The effects of cell cycle inhibitors may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Issue 2: High Cytotoxicity in Control (DMSO-treated) Cells
| Possible Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final DMSO concentration in the cell culture medium is low and non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent. |
| Unhealthy Cells | Use healthy, sub-confluent cells for your experiments. Ensure proper cell culture maintenance and handling. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Ensure consistent cell numbers are seeded for each experiment. Variations in starting cell density can significantly affect the outcome. |
| Inconsistent Inhibitor Concentration | Carefully prepare fresh serial dilutions of the inhibitor for each experiment to minimize pipetting errors. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
Issue 4: Unexpected Phenotype (e.g., G1 arrest instead of G2/M arrest)
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Given the dual reporting on this compound's targets (CDK1 and CDK9) and its potential non-selectivity, the observed phenotype may be due to inhibition of other kinases. At lower concentrations, effects might be dominated by CDK9 inhibition, while at higher concentrations, CDK1 and other kinases may be inhibited. |
| Validate Target Engagement: Perform Western blot analysis to assess the phosphorylation status of known downstream targets of both CDK1 (e.g., Lamin A/C) and CDK9 (e.g., RNA Polymerase II CTD Ser2). | |
| Use a More Selective Inhibitor: Compare the phenotype with that induced by a more selective inhibitor for either CDK1 or CDK9 to dissect the specific contributions. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is to determine the IC50 of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol at -20°C for at least 2 hours[4].
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature[4].
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified CDK1 signaling pathway at the G2/M transition and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: General experimental workflow for investigating the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
CDK1-IN-2 degradation and half-life in cell media
An Important Note on Target Specificity: Initial nomenclature may be misleading. Please be aware that CDK1-IN-2 is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of less than 8 nM.[1][2] It is not a primary inhibitor of CDK1. This distinction is critical for experimental design and interpretation of results.
This guide provides technical support information for the use of this compound in research applications. Due to the limited availability of specific public data on the degradation and half-life of this compound in cell media, some of the recommendations provided are based on general principles for small molecule kinase inhibitors of the pyrimidine class.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.[3][4] The powder form can be stored at -20°C for up to three years.[2][4]
Q2: What is the recommended solvent for preparing working solutions for cell culture experiments?
A2: The recommended solvent for creating a stock solution is high-quality, anhydrous DMSO.[1][2] For cell-based assays, this DMSO stock solution should be further diluted in pre-warmed cell culture medium to the final desired concentration.[3]
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, typically not exceeding 0.5%.[3][6] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound solubility and provide general recommendations for storage and handling.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations & Handling |
| DMSO | 73 - 96 mg/mL (200.65 - 263.87 mM)[1][2] | Use fresh, anhydrous DMSO to prepare stock solutions. Sonication or brief warming to 37°C can aid dissolution.[2][3] |
| Ethanol | 73 mg/mL[1] | While soluble, DMSO is the preferred solvent for creating high-concentration stock solutions for biological experiments. |
| Water | Insoluble[1] | Do not attempt to dissolve this compound directly in water or aqueous buffers. |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 2.5 mg/mL (6.87 mM)[2] | For in vivo studies, a specific co-solvent formulation is required. Add solvents sequentially and ensure the solution is clear before adding the next component. Sonication may be necessary.[2] |
Table 2: General Stability and Storage Recommendations for Small Molecule Kinase Inhibitors
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[2][4] | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 1 year[2][4] | Aliquot into single-use vials to minimize freeze-thaw cycles. |
| Working Solution (in Culture Media) | 37°C (in incubator) | For immediate use | It is recommended to prepare fresh working solutions for each experiment. Do not store aqueous solutions for extended periods.[6] |
Troubleshooting Guide
Problem 1: The compound precipitates out of solution when I add it to my cell culture medium.
-
Cause: This is a common issue when diluting a hydrophobic compound from a high-concentration organic solvent stock into an aqueous medium. The rapid change in solvent polarity can cause the compound to precipitate.[3]
-
Solution 1: Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the rest of the media.[3]
-
Solution 2: Pre-warming the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor, which can help maintain solubility.[3]
-
Solution 3: Check Final DMSO Concentration: Ensure the final DMSO concentration is within a range that is non-toxic and maintains solubility. While higher DMSO concentrations might help, they can also affect your cells.[3]
Problem 2: I am not observing the expected biological effect (e.g., cell cycle arrest, apoptosis) at the reported effective concentrations.
-
Cause 1: Insufficient Inhibitor Concentration: The effective concentration of an inhibitor can vary significantly between different cell lines.
-
Solution 1: Perform a Dose-Response Curve: It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental conditions by performing a dose-response experiment.
-
Cause 2: Instability of the Inhibitor in Culture Media: The compound may degrade over the course of a long incubation period, leading to a decrease in the effective concentration.[3]
-
Solution 2: Replenish the Inhibitor: For experiments lasting longer than 24 hours, consider replacing the medium with fresh medium containing the inhibitor every 24 hours.[3]
-
Cause 3: Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to CDK9 inhibition.
-
Solution 3: Verify Target Expression: Confirm that your cell line expresses CDK9. You may also consider trying a different CDK9 inhibitor with a distinct chemical structure.
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single-use aliquot of your high-concentration this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Prepare your working solution of this compound by performing a stepwise dilution of the DMSO stock into the pre-warmed medium to achieve the desired final concentration. For example, for a 1:1000 dilution, add 1 µL of a 10 mM stock to 999 µL of medium for a final concentration of 10 µM.[3] Mix gently but thoroughly.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as your treatment groups.
-
-
Cell Treatment:
-
Carefully remove the existing medium from your cells.
-
Add the appropriate volume of the freshly prepared this compound working solution or the vehicle control solution to the respective wells.
-
Incubate the cells for the desired duration of your experiment.
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis (e.g., flow cytometry with propidium iodide staining), or Western blotting for target proteins.
-
Visualizations
References
Avoiding precipitation of CDK1-IN-2 in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of CDK1-IN-2, with a specific focus on preventing precipitation in stock solutions.
Troubleshooting Guide & FAQs
Q1: My this compound powder is difficult to dissolve. What should I do?
A1: Difficulty in dissolving this compound powder can arise from several factors. Firstly, ensure you are using a high-quality, anhydrous solvent, as the presence of water can significantly reduce the solubility of hydrophobic compounds.[1] For many small molecule inhibitors, including those similar to this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating initial stock solutions.[2][3] If the compound does not readily dissolve, gentle warming of the solution to 37°C or brief sonication can aid in dissolution.[1][4] It is also good practice to briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[3]
Q2: I observed precipitation in my this compound stock solution after storage. What is the cause and how can I prevent it?
A2: Precipitation in a DMSO stock solution after storage, particularly after freeze-thaw cycles, is a common issue. This can be due to the absorption of atmospheric moisture by DMSO, which is hygroscopic.[5] The presence of water can decrease the solubility of the compound, leading to precipitation. To prevent this, it is crucial to use anhydrous DMSO and to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for long-term stability.[1] If precipitation is observed, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating.[4]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I avoid this?
A3: This is a common problem that occurs when the solubility limit of the compound is exceeded in the final aqueous solution.[5] Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to "crash out."
Here are several strategies to prevent this:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and can also promote precipitation.[3][5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding it to the aqueous buffer.
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or gently swirling.[4]
-
Pre-warm the Medium: Having your cell culture media or buffer at 37°C before adding the DMSO stock can sometimes help maintain solubility.[4]
-
Lower the Final Compound Concentration: The most straightforward solution may be to work at a lower final concentration of this compound.[5]
Q4: What is the recommended solvent for preparing this compound stock solutions?
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in public resources, the following table provides a general guide based on recommendations for similar small molecule inhibitors.
| Solvent | Solubility Recommendation |
| Dimethyl Sulfoxide (DMSO) | Recommended primary solvent. Use anhydrous DMSO for preparing high-concentration stock solutions.[2][3] |
| Ethanol | Not generally recommended as a primary solvent. May be used for further dilutions in some cases, but initial stock solutions should be in DMSO.[6] |
| Water / Aqueous Buffers (e.g., PBS) | Insoluble or very poorly soluble. [3] Direct dissolution is not recommended. Prepare a concentrated stock in DMSO first.[4] |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
This protocol provides a general framework for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is collected at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you may perform the following steps:
-
Gently warm the tube in a 37°C water bath for a few minutes.
-
Sonicate the tube in short bursts.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but consult the manufacturer's datasheet if available.
Visualizations
Caption: Troubleshooting flowchart for this compound precipitation.
References
Cell line specific responses to CDK1-IN-2
Welcome to the technical support center for CDK1-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK1.[1] By occupying this site, it prevents the transfer of phosphate from ATP to CDK1's downstream substrates, which are crucial for the G2/M transition and progression through mitosis.[1] Inhibition of CDK1 activity leads to a cell cycle arrest at the G2/M boundary.[1]
Q2: What are the expected phenotypic effects of this compound treatment on cancer cell lines?
Treatment with this compound is expected to induce a dose-dependent decrease in cell proliferation and viability. This is primarily due to the induction of a G2/M cell cycle arrest. In many cancer cell lines, prolonged G2/M arrest can subsequently lead to the induction of apoptosis. The specific response can vary between cell lines depending on their genetic background and dependency on CDK1 for proliferation.
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by observing the expected downstream effects of CDK1 inhibition. A common and reliable method is to perform a Western blot analysis to assess the phosphorylation status of known CDK1 substrates. A significant decrease in the phosphorylation of a CDK1-specific substrate, such as Lamin A/C at Ser22 or Histone H3 at Ser10, upon treatment with this compound would indicate successful target engagement.
Q4: I am observing cell line-specific differences in sensitivity to this compound. What could be the reason for this?
Cell line-specific responses to CDK1 inhibitors are common and can be attributed to several factors:
-
Genetic Background: The status of tumor suppressor genes like p53 and Rb can influence the cellular response to cell cycle checkpoint inhibitors.
-
Expression Levels of CDK1 and Cyclin B1: Higher levels of the CDK1/Cyclin B1 complex might require higher concentrations of the inhibitor to achieve a significant effect.
-
Compensatory Mechanisms: In some cell lines, other CDKs might partially compensate for the loss of CDK1 activity, leading to resistance.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (MDR1), can lead to the active removal of the inhibitor from the cell, reducing its effective concentration.
Q5: What are the potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor of CDK1, like many kinase inhibitors, it may exhibit some activity against other kinases, particularly those with structurally similar ATP-binding pockets. The most common off-target for CDK1 inhibitors is CDK2 due to the high homology between the two kinases. It is advisable to perform experiments to rule out significant off-target effects, especially if unexpected phenotypes are observed.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line. |
| Incorrect incubation time | Optimize the incubation time. Effects on cell viability may take longer to manifest (e.g., 48-72 hours). |
| Cell line resistance | Consider the possibility of intrinsic resistance. Analyze the expression levels of CDK1, Cyclin B1, and drug efflux pumps. |
| Inhibitor degradation | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles. |
| Solubility issues | Ensure the inhibitor is fully dissolved in the culture medium. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all treatments, including the vehicle control. |
Issue 2: Inconsistent or unexpected results in Western blot analysis for G2/M arrest markers.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal antibody | Validate your primary antibodies for specificity and use them at the recommended dilution. Include positive and negative controls. |
| Timing of cell harvest | The expression of G2/M markers is transient. Perform a time-course experiment to identify the optimal time point for observing the expected changes. |
| Low protein loading | Ensure you are loading a sufficient amount of protein per lane in your SDS-PAGE gel. |
| Ineffective cell synchronization (if applicable) | If you are synchronizing cells before treatment, confirm the efficiency of synchronization using flow cytometry. |
| Probing for incorrect markers | For G2 arrest, expect an accumulation of Cyclin B1. For mitotic arrest, expect an increase in phospho-Histone H3 (Ser10). CDK1 inhibition should prevent a dramatic increase in the latter.[2] |
Issue 3: Difficulty in interpreting cell cycle analysis data.
| Possible Cause | Troubleshooting Steps |
| High cell debris | Gate out debris and doublets during flow cytometry analysis. Ensure proper cell handling and staining procedures to minimize cell death. |
| Overlapping cell cycle phases | Use a cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the G1, S, and G2/M peaks accurately. |
| Apoptotic cells | A sub-G1 peak may indicate apoptosis. Co-staining with an apoptosis marker like Annexin V can help to clarify this. |
| Insufficient treatment time or concentration | Optimize the inhibitor concentration and incubation time to achieve a clear G2/M arrest. |
Quantitative Data Summary
The following tables present illustrative data on the in vitro activity of this compound in a panel of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against CDK1 and CDK2
| Kinase | IC50 (nM) | Selectivity vs. CDK1 |
| CDK1/Cyclin B | 15 | 1-fold |
| CDK2/Cyclin E | 350 | 23.3-fold |
Note: This data is representative and illustrates the selectivity of a hypothetical CDK1 inhibitor.
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| HeLa | Cervical Cancer | 0.5 |
| MCF-7 | Breast Cancer (p53 wt) | 1.2 |
| MDA-MB-231 | Breast Cancer (p53 mut) | 0.8 |
| HCT116 | Colon Cancer | 0.3 |
| A549 | Lung Cancer | 2.5 |
Note: This data is for illustrative purposes to demonstrate cell line-specific responses.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for G2/M Arrest Markers
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-CDK1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[1]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: CDK1 signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for characterizing this compound.
Caption: A logical workflow for troubleshooting the absence of G2/M arrest.
References
Validation & Comparative
A Comparative Guide to CDK1-IN-2 and Other CDK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 1 (CDK1) is a cornerstone of cell cycle regulation, primarily orchestrating the transition from the G2 phase into mitosis (M phase).[1] Its critical role in cell division makes it a prime target for therapeutic intervention, particularly in oncology.[1][2] A variety of small molecule inhibitors have been developed to target CDK1, each with a unique profile of potency, selectivity, and mechanism of action.
This guide provides an objective comparison of CDK1-IN-2 with other prominent CDK1 inhibitors, including the highly selective RO-3306 and the broad-spectrum inhibitor Flavopiridol. The information is supported by experimental data to assist researchers in selecting the most suitable compound for their specific needs, from dissecting CDK1-specific functions to exploring broader anti-cancer applications.
Mechanism of Action and Comparative Potency
Most small molecule inhibitors of CDK1, including this compound and its counterparts, are ATP-competitive. They function by binding to the ATP pocket in the kinase's active site, thereby preventing the transfer of phosphate to downstream substrates essential for mitotic progression.[3][4]
The key differentiators among these inhibitors are their potency (measured by IC50 or Ki values) and their selectivity against other kinases, both within and outside the CDK family. High selectivity is crucial for minimizing off-target effects and for precisely studying the function of CDK1.[3]
Table 1: Comparison of Biochemical Potency of CDK1 Inhibitors
| Inhibitor | Target | IC50 / Ki | Other Notable CDK Targets (IC50 / Ki) | Reference |
| RO-3306 | CDK1/Cyclin B1 | Ki: 35 nM | CDK1/Cyclin A (Ki: 110 nM), CDK2/Cyclin E (Ki: 340 nM), CDK4/Cyclin D (>2000 nM) | [3][4] |
| CDK1-IN-1 * | CDK1/Cyclin B | Potent Inhibitor | Less extensive public data on broad kinase selectivity. | [4] |
| Flavopiridol | CDK1 | IC50: 30 nM | Pan-CDK inhibitor: CDK2 (170 nM), CDK4 (100 nM), CDK6 (60 nM), CDK7 (300 nM), CDK9 (10 nM) | [5] |
| Roscovitine | CDK1 | IC50: 0.65 µM | CDK2/Cyclin complexes (average IC50: 0.7 µM) | [6] |
| P276-00 | CDK1 | IC50: 79 nM | CDK4 (63 nM), CDK9 (20 nM) | [5] |
| TG02 | CDK1 | IC50: 9 nM | CDK2 (5 nM), CDK7 (37 nM), CDK9 (3 nM) | [5] |
Note: Data for CDK1-IN-1 is used as a proxy for the CDK1-IN series, as specific public data for this compound is limited. It is characterized as a potent inhibitor, though its selectivity profile is less documented than that of RO-3306.[4]
Table 2: Comparison of Cellular Activity of CDK1 Inhibitors
| Inhibitor | Cell Line | Cellular Effect (IC50) | Phenotype | Reference |
| RO-3306 | HCT116 | - | G2/M Arrest | [3] |
| CDK1-IN-1 * | Various | Varies by cell line | G2/M Arrest, Apoptosis | [4] |
| CDKi 277 | Various | 0.09 - 0.7 µM | G1 and G2 Arrest, Apoptosis | [6] |
| Roscovitine | Various | 12 - 35 µM | G1 and G2 Arrest, Apoptosis | [6] |
Note: IC50 values in cellular assays can vary significantly based on the cell line and experimental conditions.[4]
CDK1 Signaling and Inhibition Pathway
The activity of CDK1 is tightly regulated to ensure proper timing of mitotic entry. The binding of Cyclin B to CDK1 forms the Mitosis-Promoting Factor (MPF), which is initially kept inactive by inhibitory phosphorylation from WEE1 and MYT1 kinases.[7] At the onset of mitosis, the phosphatase CDC25 removes these inhibitory phosphates, leading to CDK1 activation and the phosphorylation of numerous substrates required for cell division.[8]
Experimental Protocols and Workflows
Objective comparison of CDK1 inhibitors requires standardized assays. Below are protocols for key experiments used to characterize their potency and cellular effects.
The following diagram illustrates a typical workflow for the in vitro and cell-based evaluation of a CDK1 inhibitor like this compound.
This protocol is used to determine the IC50 value of an inhibitor against CDK1/Cyclin B kinase activity.[9][10]
Objective: To quantify the concentration of this compound required to inhibit 50% of CDK1 kinase activity in a cell-free system.
Materials:
-
Recombinant human CDK1/Cyclin B
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)[9]
-
ATP (at or near Km for CDK1)
-
Substrate (e.g., Histone H1)[9]
-
This compound and other test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit or similar detection system
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).[11]
-
Reaction Setup: Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a kinase reaction mix containing CDK1/Cyclin B and the Histone H1 substrate in kinase buffer. Add this mix to the wells containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[9]
-
Detection: Stop the reaction and measure kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced. This is done by adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.[9]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[9]
This assay determines the effect of a CDK1 inhibitor on the metabolic activity and proliferation of cancer cells.[9]
Objective: To determine the cellular IC50 of this compound in a specific cell line.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound and other test inhibitors (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][11]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO).[9][11]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression.
This protocol is used to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after inhibitor treatment.
Objective: To determine if this compound induces cell cycle arrest at the G2/M phase, consistent with CDK1 inhibition.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells from the culture plates after inhibitor treatment for the desired duration.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The PI signal intensity is proportional to the DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[4] Compare the cell cycle profiles of inhibitor-treated cells to the vehicle control.
Conclusion and Recommendations
The choice of a CDK1 inhibitor is highly dependent on the experimental objective.
-
For CDK1-Specific Functional Studies: RO-3306 is an excellent choice due to its high selectivity for CDK1 over other CDKs.[1][3] This specificity minimizes confounding off-target effects, making it a reliable tool for dissecting the precise roles of CDK1 in cellular processes.
-
For Novel Inhibitor Discovery: This compound and similar compounds are valuable tools. While its public selectivity profile is less comprehensive, its distinct chemical structure may offer different properties or serve as a scaffold for developing new inhibitors.[4]
-
For Broad Anti-Proliferative Studies: Pan-CDK inhibitors like Flavopiridol or TG02 may be more suitable. By targeting multiple CDKs involved in the cell cycle and transcription, they can induce a more profound anti-cancer effect, although attributing the phenotype solely to CDK1 inhibition is not possible.[5]
Researchers should carefully consider the data presented and perform their own validation experiments using the protocols outlined to ensure the chosen inhibitor is the best fit for their research question.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CDK1-IN-2 and RO-3306 for Cell Cycle Analysis
For researchers, scientists, and drug development professionals, the precise modulation of the cell cycle is a cornerstone of cancer research and the development of novel therapeutics. Cyclin-dependent kinase 1 (CDK1) is a master regulator of the G2/M transition, making it a critical target for inducing cell cycle arrest. This guide provides a comprehensive comparison of two small molecule inhibitors of CDK1: CDK1-IN-2 and RO-3306, offering insights into their performance based on available experimental data.
This objective analysis delves into the mechanism of action, potency, and cellular effects of both compounds. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.
At a Glance: Key Performance Indicators
| Feature | This compound | RO-3306 |
| Primary Target | CDK1 | CDK1 |
| Mechanism of Action | Not definitively reported, presumed ATP-competitive | ATP-competitive |
| Potency (CDK1) | IC50: 5.8 μM | Ki: 20 nM, 35 nM (CDK1/cyclin B1) |
| Cellular Effect | G2/M phase arrest | Reversible G2/M phase arrest |
| Selectivity Profile | Non-selective inhibition of several kinases reported | Highly selective for CDK1 over a broad range of kinases |
In-Depth Comparison: Potency and Selectivity
RO-3306 stands out as a highly potent and selective inhibitor of CDK1. With a Ki value of 35 nM for the CDK1/cyclin B1 complex, it demonstrates significant potency. Its selectivity is also well-documented, showing a nearly 10-fold greater selectivity for CDK1 over the closely related CDK2 and over 50-fold selectivity compared to CDK4. This high degree of selectivity minimizes off-target effects, making it a reliable tool for specifically studying the role of CDK1.
Efficacy in Cell Cycle Arrest
Both this compound and RO-3306 have been shown to induce cell cycle arrest at the G2/M transition, which is the expected cellular outcome of CDK1 inhibition. Treatment of HCT-116 cells with this compound resulted in their accumulation in the G2/M phase.
RO-3306 has been extensively characterized in this regard and is known to cause a robust and reversible arrest of cells at the G2/M boundary. This reversibility is a key advantage, allowing for the synchronization of cell populations for further study. Upon removal of RO-3306, cells synchronously re-enter the cell cycle, providing a powerful tool for investigating the molecular events of mitosis.
Experimental Protocols
Below are detailed protocols for key experiments to assess and compare the effects of CDK1 inhibitors on the cell cycle.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of a cell population following treatment with a CDK1 inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
This compound or RO-3306
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound or RO-3306 and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin. Collect all cells, including those floating in the medium.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate out doublets using the pulse width versus pulse area parameter.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vitro Kinase Inhibition Assay
This protocol can be used to determine the IC50 of an inhibitor against CDK1.
Materials:
-
Recombinant human CDK1/Cyclin B complex
-
Histone H1 (as a substrate)
-
This compound or RO-3306
-
Kinase buffer
-
[γ-³³P]ATP
-
Trichloroacetic acid (TCA)
-
GF/C unifilter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the CDK1/Cyclin B complex, Histone H1, and the test inhibitor at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Collect the protein precipitates onto GF/C unifilter plates using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Simplified CDK1 signaling pathway at the G2/M transition.
Conclusion
Both this compound and RO-3306 can be utilized to induce G2/M arrest in cell cycle studies. However, the choice between these two inhibitors should be guided by the specific requirements of the experiment.
RO-3306 is a well-characterized, potent, and highly selective CDK1 inhibitor. Its reliability and the wealth of available data make it an excellent choice for studies that require specific and reversible inhibition of CDK1.
This compound , based on the limited available data, is a less potent and non-selective kinase inhibitor. While it can induce G2/M arrest, its use may introduce confounding variables due to off-target effects. Researchers opting for this compound should perform extensive control experiments to validate that the observed phenotypes are indeed due to CDK1 inhibition.
For researchers and drug development professionals seeking a robust and well-defined tool for studying CDK1-dependent processes, RO-3306 is the superior choice based on current knowledge. Further characterization of this compound's selectivity and mechanism of action is necessary to establish its utility as a specific probe for CDK1.
A Comparative Guide to CDK1 Kinase Inhibitors: Roscovitine, NU6102, and AZD1775
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three small molecule inhibitors targeting Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental protocols for assessing CDK1 kinase inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison of CDK1 Inhibitors
The inhibitory potential of Roscovitine, NU6102, and AZD1775 against CDK1 and other kinases is summarized below. It is important to note that while Roscovitine and NU6102 are direct CDK inhibitors, AZD1775 is an inhibitor of Wee1 kinase, which indirectly regulates CDK1 activity.
| Inhibitor | Target | IC50 | Other Key Targets (IC50) |
| Roscovitine | CDK1/cyclin B | ~0.65 µM[1] | CDK2/cyclin A (~0.7 µM)[1], CDK2/cyclin E (~0.7 µM)[1], CDK5/p53 (~0.16 µM)[1], CDK7 (~0.8 µM)[2][3], CDK9[4] |
| NU6102 | CDK1/cyclin B | 9.5 nM[5][6] | CDK2/cyclin A3 (5.4 nM)[5][6], CDK4/D1 (1.6 µM)[5][7], DYRK1A (0.9 µM)[5][8], PDK1 (0.8 µM)[5][8], ROCKII (0.6 µM)[5][8] |
| AZD1775 | Wee1 | 5.2 nM[9] | PLK1 (indirectly)[10] |
Note: The IC50 values can vary depending on the experimental conditions.
Experimental Protocols
In Vitro CDK1 Kinase Activity Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK1 kinase activity. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK1/Cyclin B
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Histone H1 peptide)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
Add the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing recombinant human CDK1/Cyclin B and the Histone H1 substrate in the kinase buffer.
-
Add the kinase reaction mixture to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for CDK1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Measurement of Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[11]
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
CDK1 Signaling Pathway
Caption: Simplified CDK1 signaling pathway at the G2/M transition.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NU6102, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6) | Abcam [abcam.com]
- 7. Cdk1/2 Inhibitor II, NU6102 The Cdk1/2 Inhibitor II, NU6102, also referenced under CAS 444722-95-6, controls the biological activity of Cdk1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 444722-95-6 [sigmaaldrich.com]
- 8. NU6102 [cogershop.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of a Selective CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a pivotal goal in drug discovery, particularly for targets such as Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the cell cycle. The high degree of homology within the ATP-binding sites of the CDK family presents a significant challenge in achieving target specificity. This guide provides an objective comparison of the cross-reactivity profile of a representative selective CDK1 inhibitor, RO-3306, with other less selective CDK inhibitors, supported by experimental data and detailed methodologies.
Kinase Inhibitor Selectivity Profiles
The inhibitory activity of small molecules against a panel of kinases is a critical measure of their selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for RO-3306, a potent and selective CDK1 inhibitor, and two broader-spectrum CDK inhibitors, Dinaciclib and Flavopiridol. Lower values indicate higher potency.
Table 1: Kinase Selectivity Profile of RO-3306
| Kinase Target | Kᵢ (nM) |
| CDK1/Cyclin B1 | 35[1][2] |
| CDK1/Cyclin A | 110[1][2] |
| CDK2/Cyclin E | 340[1][2] |
| CDK4/Cyclin D | >2000[1][2] |
| PKCδ | 318[1] |
| SGK | 497[1] |
Table 2: Kinase Selectivity Profile of Dinaciclib
| Kinase Target | IC₅₀ (nM) |
| CDK1 | 3 |
| CDK2 | 1 |
| CDK5 | 1 |
| CDK9 | 4 |
| CDK4 | 60-100 |
| CDK6 | 60-100 |
| CDK7 | 60-100 |
Table 3: Kinase Selectivity Profile of Flavopiridol
| Kinase Target | IC₅₀ (nM) |
| CDK1 | ~40 |
| CDK2 | ~40 |
| CDK4 | ~40 |
| CDK6 | ~40 |
| CDK9 | 20-100 |
| CDK7 | >875 |
The CDK1 Signaling Pathway
CDK1, in complex with its regulatory cyclin partners (primarily Cyclin A and Cyclin B), plays a crucial role in the G2/M transition and progression through mitosis. Its activity is tightly regulated by a network of activating and inhibitory phosphorylations.
Experimental Protocols
Accurate determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for commonly employed in vitro kinase inhibition assays.
In Vitro Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Objective: To determine the inhibitory activity of a test compound against a specific CDK.
Materials:
-
Recombinant human CDK/Cyclin enzyme (e.g., CDK1/Cyclin B1)
-
Kinase substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)[1]
-
Phosphocellulose paper (e.g., P81)[3]
-
1% Phosphoric acid[3]
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction tube, combine the assay buffer, CDK/Cyclin enzyme, and the kinase substrate.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[3]
-
Wash the phosphocellulose paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Objective: To quantify the inhibitory effect of a compound on CDK activity.
Materials:
-
Recombinant human CDK/Cyclin enzyme
-
Kinase substrate
-
ATP
-
Test compound in DMSO
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a white multi-well plate, add the kinase, substrate, and test compound in the appropriate kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Fluorescence Polarization (FP) Kinase Assay
This is a homogeneous assay that measures the binding of a fluorescently labeled phosphopeptide tracer to a phosphospecific antibody.
Objective: To determine the inhibitory activity of a compound by measuring the reduction in substrate phosphorylation.
Materials:
-
Recombinant human CDK/Cyclin enzyme
-
Peptide substrate
-
ATP
-
Test compound in DMSO
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Assay buffer
-
Black, low-volume multi-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a black multi-well plate, combine the kinase, peptide substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the desired duration.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer to the wells. The phosphorylated substrate produced by the kinase will compete with the tracer for antibody binding.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader. An increase in substrate phosphorylation will lead to a decrease in fluorescence polarization.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing the selectivity and cellular effects of a CDK1 inhibitor.
References
A Comparative Guide to the Efficacy of CDK1 Inhibitors: In Vitro vs. In Vivo Performance
A Note on CDK1-IN-2: Comprehensive searches for a specific molecule designated "this compound" did not yield specific efficacy data. Therefore, this guide provides a comparative analysis of well-characterized and widely used CDK1 inhibitors, RO-3306 and Roscovitine (also known as Seliciclib or CYC202), as representative examples to illustrate the in vitro and in vivo efficacy of targeting Cyclin-Dependent Kinase 1 (CDK1). The data and protocols presented here are compiled from various scientific publications and technical datasheets.
Introduction to CDK1 Inhibition
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (cdc2), is a pivotal serine/threonine kinase that governs the G2/M transition and progression through mitosis in the eukaryotic cell cycle.[1] Its activity is tightly regulated by association with its cyclin partners, primarily Cyclin A and Cyclin B.[1] The formation of the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), is essential for mitotic entry.[1] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling therapeutic target.[2] CDK1 inhibitors are small molecules designed to block the kinase activity of CDK1, typically by competing with ATP for binding to the active site, thereby preventing the phosphorylation of downstream substrates and inducing cell cycle arrest, primarily at the G2/M boundary.[1]
Quantitative Performance Comparison
The following tables summarize the biochemical potency and cellular activities of the representative CDK1 inhibitors, RO-3306 and Roscovitine, along with other relevant CDK inhibitors for context.
In Vitro Efficacy: Biochemical Potency and Cellular Activity
| Inhibitor | Target(s) | IC50 / Ki | Cell Line(s) | Effect | Reference(s) |
| RO-3306 | CDK1 /Cyclin B1 | Ki: 35 nM | HCT116, SW480, HeLa | G2/M phase cell cycle block. | [3] |
| CDK1/Cyclin A | Ki: 110 nM | OVCAR5, SKOV3 | Reduced colony formation (66.12% and 52.5% reduction at 25 µM, respectively). | [4] | |
| CDK2/Cyclin E | Ki: 340 nM | OVCAR5, SKOV3 | Increased apoptosis (18.01% and 23.44% increase in apoptotic cells at 25 µM, respectively). | [4] | |
| CDK4/Cyclin D | Ki: >2000 nM | Hey, PA-1, IGROV1 | Dose-dependent inhibition of cell proliferation. | [4] | |
| Roscovitine | cdc2/Cyclin B | IC50: 0.65 µM | Various (average over 60 cell lines) | Inhibition of cell proliferation with an average IC50 of 16 µM. | [5] |
| (Seliciclib) | CDK2/Cyclin A | IC50: 0.7 µM | Therapy-resistant breast cancer cells | Inhibition of cell proliferation and foci formation at 20 µM.[6] | [5][6] |
| CDK2/Cyclin E | IC50: 0.7 µM | Glioblastoma cell lines (A172) | Dose-dependent anti-proliferative and pro-apoptotic effects.[7] | [5][7] | |
| CDK5/p35 | IC50: 0.16 µM | [5] |
In Vivo Efficacy: Preclinical Models
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Key Outcomes | Reference(s) |
| RO-3306 | Transgenic Mouse Model (KpB) | Ovarian Cancer | Not specified | Significant decrease in tumor weight in both obese and lean mice. | [8] |
| Reduced Ki-67 expression (50.8% in obese, 35.9% in lean mice). | [4] | ||||
| Reduced Bcl-xL expression and increased Bip expression. | [4] | ||||
| Roscovitine | Xenograft Mouse Model | Therapy-Resistant Breast Cancer | 100 mg/kg | Attenuation of tumor growth. | [6] |
| (Seliciclib) | Nude Mice with MCF7 Xenografts | Breast Cancer | 400 mg/kg, twice a day | 70% inhibition of tumor growth compared to vehicle control. | [9] |
| Nude Mice with HT29 Xenografts | Colon Cancer | 10 and 40 mg/kg, intraperitoneally | 68% and 80% tumor reduction, respectively. | [9] | |
| Syngeneic Mouse Model (LLC) | Non-Small Cell Lung Cancer | Not specified | In combination with anti-PD-1, substantially reduced tumor burden and prolonged survival. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation process for CDK1 inhibitors, the following diagrams are provided in DOT language for Graphviz.
Caption: Simplified CDK1 signaling pathway at the G2/M transition and the point of inhibition.
Caption: General experimental workflow for evaluating the efficacy of a CDK1 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below as a starting point. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of a CDK1 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
CDK1 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the CDK1 inhibitor in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium and add the medium containing the various concentrations of the CDK1 inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a CDK1 inhibitor on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Following treatment with the CDK1 inhibitor, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Cell Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.[2]
-
Incubation: Incubate at room temperature for 30 minutes in the dark.[2]
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Protocol 3: Western Blot Analysis of CDK1 Signaling
Objective: To assess the effect of a CDK1 inhibitor on the expression of CDK1 and downstream signaling proteins.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualization: After washing, add ECL substrate and visualize the protein bands using an imaging system.
Conclusion
The available data for representative CDK1 inhibitors, RO-3306 and Roscovitine, demonstrate their potential as anti-cancer agents through their ability to induce cell cycle arrest and apoptosis in vitro and reduce tumor growth in vivo. While RO-3306 exhibits high selectivity for CDK1, Roscovitine has a broader kinase inhibition profile. The choice of inhibitor and the experimental design are critical for accurately assessing the therapeutic potential of targeting CDK1 in various cancer models. The provided protocols and diagrams serve as a foundational guide for researchers investigating the efficacy of CDK1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Head-to-Head Comparison of Cell Cycle Inhibitors: A Focus on CDK1 Inhibition
An Important Note on CDK1-IN-2: Initial literature searches did not yield specific preclinical or clinical data for a compound designated "this compound." To fulfill the request for a comparative guide, this document will utilize data for a well-characterized and selective CDK1 inhibitor, RO-3306 , as a representative for targeted CDK1 inhibition. This guide will provide a head-to-head comparison of this selective CDK1 inhibitor with other prominent classes of cell cycle inhibitors.
In the intricate landscape of cell cycle regulation, cyclin-dependent kinases (CDKs) are central orchestrators. The selective inhibition of these kinases has provided researchers with powerful tools to dissect the complexities of cell cycle progression and to develop novel anti-cancer therapies. This guide offers a detailed comparison of a selective CDK1 inhibitor (represented by RO-3306) and other major classes of cell cycle inhibitors, including pan-CDK inhibitors and selective CDK4/6 inhibitors.
Mechanism of Action: Targeting the Cell Cycle Engine
Cyclin-dependent kinases, in partnership with their cyclin counterparts, drive the cell through its various phases.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[2] Different CDK inhibitors have distinct mechanisms of action based on their target specificity.
-
Selective CDK1 Inhibitors (e.g., RO-3306): CDK1, in complex with cyclin B, is a critical driver of the G2 to mitosis (M) phase transition.[3] Inhibition of CDK1 leads to a cell cycle arrest at the G2/M checkpoint.[3][4]
-
Pan-CDK Inhibitors (e.g., Flavopiridol, Dinaciclib): These inhibitors are less selective and target a broad range of CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5][6] This broad inhibition can lead to cell cycle arrest at multiple checkpoints (G1, G2) and also affect transcription.[6][7]
-
Selective CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): These inhibitors specifically target CDK4 and CDK6, which form complexes with D-type cyclins to promote the G1 to S phase transition.[8][9] They do so by phosphorylating the Retinoblastoma (Rb) protein, releasing the E2F transcription factor.[9][10] Inhibition of CDK4/6 leads to a G1 cell cycle arrest.[8][10]
To visually represent the underlying biology, the following diagram illustrates the points of intervention for these different classes of CDK inhibitors in the cell cycle.
Quantitative Data Comparison
The following tables summarize the kinase inhibitory activity (IC50 values) and general characteristics of representative cell cycle inhibitors.
Table 1: Kinase Inhibitory Activity (IC50 in nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK6 | CDK7 | CDK9 | Other Targets | Reference |
| RO-3306 (Selective CDK1) | 35 | 340 | >10000 | >10000 | - | - | - | [3] |
| Flavopiridol (Pan-CDK) | 30 | 170 | 100 | 60 | 300 | 10 | - | [5] |
| Dinaciclib (Pan-CDK) | 3 | 1 | - | - | - | 4 | CDK5 (1nM) | [3][11] |
| Palbociclib (CDK4/6) | >10000 | >10000 | 11 | 16 | - | - | - | [12] |
| Ribociclib (CDK4/6) | >10000 | >10000 | 10 | 39 | - | - | - | [13][14] |
| Abemaciclib (CDK4/6) | ~100-1000 | ~100-1000 | 2 | 10 | - | - | CDK2, CDK9 | [2][12] |
IC50 values can vary depending on the assay conditions.
Table 2: General Characteristics and Effects
| Inhibitor Class | Representative Inhibitor | Primary Cell Cycle Arrest | Key Characteristics | Common Toxicities |
| Selective CDK1 | RO-3306 | G2/M | High selectivity for CDK1, primarily a research tool. | Not clinically evaluated |
| Pan-CDK | Dinaciclib | G1 and G2/M | Broad-spectrum CDK inhibition, affects transcription. | Myelosuppression, diarrhea, anemia[13] |
| Selective CDK4/6 | Palbociclib | G1 | High selectivity for CDK4/6, orally available, FDA approved. | Neutropenia, fatigue[15][16] |
| Selective CDK4/6 | Ribociclib | G1 | High selectivity for CDK4/6, orally available, FDA approved. | Neutropenia, QTc prolongation[15][16] |
| Selective CDK4/6 | Abemaciclib | G1 (and G2 at higher conc.) | Greater potency for CDK4 over CDK6, can cross the blood-brain barrier.[2][17] | Diarrhea, neutropenia[18][19] |
Experimental Protocols
To aid in the design of comparative studies, detailed protocols for key experimental assays are provided below.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with a CDK inhibitor using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
CDK inhibitor stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest (typically 30-40% confluency). Allow cells to attach overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the CDK inhibitor. Include a vehicle control (e.g., DMSO). It is recommended to perform a dose-response experiment (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours).[20]
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[20]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate gating to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: In Vitro Kinase Assay to Determine IC50
This protocol provides a general guideline for assessing the inhibitory activity of a compound against a specific CDK in a biochemical assay.
Materials:
-
Recombinant active CDK/cyclin complex (e.g., CDK1/Cyclin B)
-
Kinase buffer
-
Substrate (e.g., histone H1 for CDK1)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or use a luminescence-based assay)
-
CDK inhibitor stock solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the CDK inhibitor in the kinase buffer.
-
Reaction Setup:
-
In a 96-well plate, add the recombinant CDK/cyclin complex to each well.
-
Add the inhibitor dilutions to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at room temperature.[21]
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.[21]
-
-
Detection:
-
Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The following diagram illustrates a typical workflow for evaluating CDK inhibitors.
Conclusion
The choice of a cell cycle inhibitor for research or therapeutic development depends on the specific scientific question or clinical indication.
-
Selective CDK1 inhibitors , like RO-3306, are valuable research tools for dissecting the specific roles of CDK1 in mitosis and for studying the consequences of G2/M arrest.
-
Pan-CDK inhibitors , such as dinaciclib, offer broad activity against multiple CDKs, which can be advantageous in certain cancer types but may also lead to greater toxicity.[13]
-
Selective CDK4/6 inhibitors have demonstrated significant clinical success, particularly in HR+/HER2- breast cancer.[10] While all three approved agents (palbociclib, ribociclib, and abemaciclib) share a core mechanism of inducing G1 arrest, they exhibit differences in their kinase selectivity, potency, and side-effect profiles, which may be relevant for their clinical application.[2][16] Abemaciclib, for instance, shows some activity against other CDKs at higher concentrations, which may contribute to its distinct clinical profile.[2][12]
Ultimately, a thorough understanding of the target selectivity, mechanism of action, and potential off-target effects is crucial for the effective application of these powerful molecules in both the laboratory and the clinic.
References
- 1. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
- 15. targetedonc.com [targetedonc.com]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. academic.oup.com [academic.oup.com]
- 18. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sabcsmeetingnews.org [sabcsmeetingnews.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Confirming CDK1 Inhibitor Specificity: A Comparative Guide Using Genetic Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a chemical inhibitor is a cornerstone of rigorous and reproducible research. This guide provides a comparative framework for validating the specificity of Cyclin-dependent kinase 1 (CDK1) inhibitors, with a focus on the gold standard of genetic knockout models. In the absence of publicly available data for "CDK1-IN-2" validated with knockout models, this guide will utilize the well-characterized and selective CDK1 inhibitor, RO-3306, as a representative example to compare chemical inhibition with genetic knockdown via siRNA, a method that phenocopies a knockout.
The Challenge of CDK Inhibitor Specificity
The development of highly specific kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[1] This is particularly true within the CDK family, where inhibitors designed against one CDK can exhibit off-target activity against other family members, leading to ambiguous experimental results and potential toxicity.[1][2] Therefore, robust validation of inhibitor specificity is paramount.
Comparing Chemical Inhibition with Genetic Knockdown
The most definitive way to confirm that the observed effects of an inhibitor are due to its interaction with the intended target is to compare the resulting phenotype with that of genetically ablating the target protein.[2] This can be achieved through techniques like CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown. If the inhibitor is specific, its effects on cellular processes should closely mimic the effects of removing the target protein.
Here, we compare the reported effects of the selective CDK1 inhibitor RO-3306 with those of CDK1 siRNA knockdown.
Table 1: Comparison of Phenotypic Outcomes: RO-3306 vs. CDK1 siRNA Knockdown
| Parameter | CDK1 Inhibitor (RO-3306) | CDK1 siRNA Knockdown | Key Observations & Concordance |
| Mechanism of Action | ATP-competitive inhibition of CDK1 kinase activity | Degradation of CDK1 mRNA, leading to reduced protein levels | Both methods lead to a loss of CDK1 function, albeit through different mechanisms and with different kinetics.[3] |
| Cell Viability | Concentration-dependent decrease in viability in various cancer cell lines[4] | Significant reduction in the number of viable cells[4] | High concordance, indicating the essential role of CDK1 in cell survival.[4] |
| Cell Cycle Progression | Arrest at the G2/M phase of the cell cycle[4][5] | Accumulation of cells in the G2 phase[4] | Strong concordance, confirming CDK1's primary role in mitotic entry.[4] |
| Apoptosis | Induction of apoptosis, often in a p53-dependent manner[4] | Induction of apoptosis[4] | Both approaches trigger programmed cell death upon sustained loss of CDK1 function.[4] |
Quantitative Analysis of Inhibitor Selectivity
Biochemical assays are crucial for determining the potency and selectivity of an inhibitor against a panel of kinases. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key metrics. A truly selective inhibitor will have a significantly lower IC50 or Ki for its primary target compared to other kinases.
Table 2: In Vitro Kinase Selectivity Profile of Representative CDK Inhibitors
| Inhibitor | CDK1/cyclin B (Ki/IC50, nM) | CDK2/cyclin E (Ki/IC50, nM) | CDK4/cyclin D1 (Ki/IC50, nM) | CDK9/cyclin T (Ki/IC50, nM) | Selectivity Profile |
| RO-3306 | 20-35[5][6] | 340[6] | >2000[6] | - | Highly selective for CDK1[1][5] |
| Flavopiridol | 30 | 60 | 70 | 3 | Pan-CDK inhibitor[1] |
| Purvalanol A | 4 | 70 | - | - | Potent against CDK1 and CDK2[1] |
| Data compiled from multiple sources. A hyphen (-) indicates data was not readily available. |
From the data, RO-3306 demonstrates significant selectivity for CDK1 over other closely related CDKs.[1][5] In contrast, inhibitors like Flavopiridol show broad activity across multiple CDKs.[1]
Visualizing the Pathways and Protocols
To further elucidate the concepts discussed, the following diagrams illustrate the CDK1 signaling pathway and a typical experimental workflow for validating inhibitor specificity.
Caption: Simplified CDK1 signaling pathway at the G2/M transition and points of intervention.
Caption: Experimental workflow for validating CDK1 inhibitor specificity using a knockout/knockdown model.
Detailed Experimental Protocols
Reproducible and reliable results are contingent on detailed experimental protocols. Below are representative protocols for key experiments in validating CDK1 inhibitor specificity.
In Vitro CDK1 Kinase Assay
This assay determines the direct inhibitory effect of a compound on CDK1 kinase activity.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., RO-3306) in an appropriate solvent like DMSO.[1]
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, purified active CDK1/cyclin B1 enzyme, and a suitable substrate (e.g., histone H1 peptide).[7][8]
-
Inhibitor Addition: Add the diluted test compound or a vehicle control to the appropriate wells.[8]
-
Reaction Initiation: Start the kinase reaction by adding ATP.[1] For radiolabeling assays, this will be a mixture of non-radioactive ATP and [γ-³²P]ATP or [γ-³³P]ATP.[1][8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 20-60 minutes).[1][7]
-
Termination and Detection: Stop the reaction. The method of detection will depend on the assay format. For radiolabeling, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity with a scintillation counter.[1][7]
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]
CDK1 siRNA Knockdown
This protocol outlines the genetic depletion of CDK1 to compare with chemical inhibition.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.[4]
-
siRNA Preparation: Dilute CDK1-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10-20 µM.[4]
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.[4]
-
Complex Formation: Mix the diluted siRNA with the diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[4]
-
Transfection: Add the siRNA-lipid complexes to the cells.[4]
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.[4]
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the protein level using Western blotting.[4]
-
Phenotypic Analysis: Perform downstream assays such as cell viability, cell cycle analysis, and apoptosis assays.[4]
Cellular Phenotypic Assays
These assays are used to evaluate the effects of both the inhibitor and siRNA knockdown on the cells.
-
Cell Treatment:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Add the viability reagent to the cells according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the control.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Harvest and fix the cells (e.g., with 70% ethanol).
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and treat with RNase.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
-
Apoptosis Assay (e.g., Annexin V Staining):
-
Harvest the cells and resuspend them in binding buffer.
-
Stain the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Conclusion
Validating the on-target effects of a CDK1 inhibitor is a critical step in both basic research and drug development. While no specific knockout validation data for "this compound" is publicly available, the principles of specificity validation remain universal. The comparison of a selective small molecule inhibitor like RO-3306 with the genetic knockdown of CDK1 provides a powerful and essential approach to confirm that the observed cellular phenotypes are a direct result of CDK1 inhibition. The consistent outcomes across both chemical and genetic perturbation methods, such as G2/M cell cycle arrest and induction of apoptosis, strongly support the specific action of the inhibitor on its intended target.[4] Researchers are encouraged to employ these orthogonal approaches to rigorously validate their findings.
References
A Comparative Guide to CDK1 and CDK4/6 Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a selective CDK1 inhibitor, RO-3306, against the clinical CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, supported by experimental data and detailed protocols.
Introduction
Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has led to the development of numerous CDK inhibitors as potential anti-cancer therapeutics. The first wave of CDK inhibitors was often non-selective, leading to significant toxicity. More recently, highly selective inhibitors have been developed, with the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib achieving clinical success in the treatment of HR+/HER2- breast cancer. These inhibitors induce a G1 cell cycle arrest.
In contrast, CDK1 is the master regulator of the G2/M transition and mitotic entry. Inhibition of CDK1 offers a distinct therapeutic strategy by targeting cells in a different phase of the cell cycle, leading to a G2/M arrest. This guide provides a comparative benchmark of a well-characterized, selective CDK1 inhibitor, RO-3306, against the clinically approved CDK4/6 inhibitors. We present a summary of their biochemical and cellular activities, alongside detailed experimental methodologies to assist researchers in their own investigations.
Biochemical Activity: Kinase Inhibition Profile
The potency and selectivity of a kinase inhibitor are determined by its half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against a panel of kinases. The following table summarizes the available biochemical data for RO-3306 and the clinical CDK4/6 inhibitors.
| Kinase | RO-3306 (Ki, nM)[1] | Palbociclib (IC50, nM) | Ribociclib (IC50, nM) | Abemaciclib (IC50, nM) |
| CDK1/cyclin B | 35 | >10,000 | >10,000 | 300 |
| CDK2/cyclin E | 300 | 11 | 15 | 5 |
| CDK4/cyclin D1 | >1,800 | 11 | 10 | 2 |
| CDK6/cyclin D3 | - | 16 | 39 | 10 |
| CDK9/cyclin T1 | - | >10,000 | 400 | 57 |
Note: IC50 and Ki values are sourced from multiple studies and may not be directly comparable due to variations in assay conditions. The most potent targets for each inhibitor are highlighted in bold.
Cellular Activity: Proliferation and Cell Cycle Effects
The cellular consequence of CDK inhibition is a halt in cell cycle progression, leading to a decrease in cell proliferation. The specific phase of cell cycle arrest is dependent on the targeted CDK.
| Inhibitor | Cell Cycle Arrest | Anti-proliferative Activity (GI50/IC50) |
| RO-3306 | G2/M [1] | Potent growth inhibition in various cancer cell lines. Specific GI50 values are cell line dependent. |
| Palbociclib | G1 | Effective in Rb-proficient cancer cell lines. GI50 values are typically in the nanomolar range in sensitive lines. |
| Ribociclib | G1 | Similar to Palbociclib, demonstrates potent anti-proliferative activity in Rb-positive cancer cells. |
| Abemaciclib | G1 (and some G2)[2][3][4] | Shows broad anti-proliferative activity. Unlike Palbociclib and Ribociclib, it can also induce cell death and has shown activity in Rb-deficient cell lines at higher concentrations, likely due to off-target effects on other CDKs, including CDK1 and CDK2.[2][3][4] Abemaciclib is also noted to be more potent against CDK4 than CDK6.[2][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approach to benchmarking these inhibitors, the following diagrams are provided.
CDK signaling pathways and points of inhibition.
References
Reproducibility of CDK1 Inhibition: A Comparative Guide to Experimental Results
For researchers, scientists, and drug development professionals investigating the cell cycle and its role in diseases such as cancer, the ability to reliably inhibit Cyclin-Dependent Kinase 1 (CDK1) is of paramount importance. CDK1, a key regulator of the G2/M phase transition, is a critical target for therapeutic intervention. This guide provides a comparative analysis of the experimental results obtained with CDK1-IN-2 and other well-characterized CDK1 inhibitors, focusing on the reproducibility of their biological effects. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying cellular pathways and workflows, this guide aims to equip researchers with the necessary information to design and interpret experiments with confidence.
Comparative Analysis of CDK1 Inhibitor Potency and Selectivity
The efficacy of a CDK1 inhibitor is determined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the target kinase over other kinases). High potency ensures that the desired biological effect can be achieved at low concentrations, minimizing the risk of off-target effects. High selectivity is crucial to attribute the observed phenotype specifically to the inhibition of CDK1.
The following tables summarize the biochemical potency and selectivity of this compound in comparison to other widely used CDK1 inhibitors. The data presented are collated from various preclinical studies and should be considered as representative values, as IC50 and Ki values can vary depending on the specific assay conditions.
Table 1: Biochemical Potency of CDK1 Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) |
| This compound (as represented by CDK1-IN-3) | CDK1 | 36.8 (IC50) |
| RO-3306 | CDK1/cyclin B1 | 20-35 (Ki)[1] |
| CDK1/cyclin A | 110 (Ki)[2] | |
| Dinaciclib | CDK1 | 3 (IC50)[3] |
| Flavopiridol | CDK1 | 30 (IC50)[3] |
| Roscovitine | CDK1 | 2700 (IC50)[3] |
Table 2: Kinase Selectivity Profile of CDK1 Inhibitors
| Inhibitor | CDK1 (IC50/Ki, nM) | CDK2 (IC50/Ki, nM) | CDK4 (IC50/Ki, nM) | CDK5 (IC50, nM) | CDK9 (IC50, nM) |
| This compound (as represented by CDK1-IN-3) | 36.8 | 305.17 | - | 138.7 | - |
| RO-3306 | 35 (Ki) | 340 (Ki) | >2000 (Ki) | - | - |
| Dinaciclib | 3 | 1 | - | 1 | 4 |
| Flavopiridol | 30 | 100 | 20 | - | 10 |
| AZD5438 | - | - | - | - | - |
Note: A lower value indicates higher potency. Data for this compound is represented by CDK1-IN-3 as found in publicly available comparative studies.[1] RO-3306 is a well-characterized inhibitor often used as a benchmark for CDK1 selectivity.[2][4] Dinaciclib and Flavopiridol are examples of broader spectrum CDK inhibitors.[3]
Experimental Protocols for Assessing CDK1 Inhibition
Reproducibility of experimental findings is contingent on the meticulous execution of standardized protocols. Below are detailed methodologies for key experiments used to characterize the cellular effects of CDK1 inhibitors.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a CDK1 inhibitor. Inhibition of CDK1 is expected to cause an accumulation of cells in the G2/M phase.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CDK1 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the CDK1 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[4]
Western Blot Analysis of CDK1 Substrate Phosphorylation
This protocol is used to assess the direct inhibition of CDK1 activity within the cell by measuring the phosphorylation status of a known CDK1 substrate, such as Histone H3 at Serine 10 (p-Histone H3 (Ser10)), a marker of mitosis.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and capture the image.
-
Strip the membrane and re-probe with antibodies against total Histone H3 and a loading control to ensure equal loading.[5]
Visualizing the Impact of CDK1 Inhibition
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Potency of CDK1 Inhibition: A Comparative Analysis of CDK1/2 Inhibitor III
In the landscape of cancer research and drug development, Cyclin-Dependent Kinase 1 (CDK1) has emerged as a pivotal target. Its critical role in cell cycle progression makes it a focal point for therapeutic intervention. This guide provides a detailed statistical analysis of the effects of a potent CDK1 inhibitor, here represented by CDK1/2 Inhibitor III , in comparison to a control group. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance.
Quantitative Analysis of Inhibitory Effects
The efficacy of CDK1/2 Inhibitor III was evaluated through a series of in vitro experiments designed to quantify its impact on kinase activity, cell proliferation, and cell cycle distribution. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for CDK1/2 Inhibitor III against CDK1 and other related kinases were determined to assess its potency and selectivity.
| Kinase Target | CDK1/2 Inhibitor III IC50 (nM)[1] | Control (No Inhibitor) |
| CDK1/cyclin B | 0.6 | Not Applicable |
| CDK2/cyclin A | 0.5 | Not Applicable |
| VEGFR2 | 32 | Not Applicable |
| GSK-3β | 140 | Not Applicable |
Table 2: Anti-proliferative Activity
The anti-proliferative effects of CDK1/2 Inhibitor III were assessed across various human cancer cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50% compared to untreated control cells.
| Cell Line | CDK1/2 Inhibitor III IC50 (nM)[1] | Control (DMSO) IC50 |
| HCT-116 (Colon Carcinoma) | 20 | > 10,000 |
| HeLa (Cervical Cancer) | 35 | > 10,000 |
| A375 (Melanoma) | 92 | > 10,000 |
Table 3: Cell Cycle Analysis
Treatment with CDK1/2 Inhibitor III is expected to induce cell cycle arrest, primarily at the G2/M phase, due to the inhibition of CDK1. This effect can be quantified by analyzing the distribution of cells in different phases of the cell cycle using flow cytometry. While specific percentage values for CDK1/2 Inhibitor III were not found in the provided search results, a representative effect of CDK1 inhibition is presented below based on the known mechanism of action.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | ~50-60% | ~20-30% | ~10-20% |
| CDK1/2 Inhibitor III | Decreased | Decreased | Significantly Increased |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay
Objective: To determine the concentration of CDK1/2 Inhibitor III required to inhibit 50% of the activity of CDK1 and other kinases (IC50).
Protocol:
-
Recombinant human CDK1/cyclin B enzyme is incubated with a specific substrate (e.g., histone H1) and ATP in a reaction buffer.
-
A range of concentrations of CDK1/2 Inhibitor III (or vehicle control) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (measuring incorporation of ³²P-ATP) or a fluorescence-based assay.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
Objective: To measure the effect of CDK1/2 Inhibitor III on the viability and proliferation of cancer cell lines.
Protocol:
-
Cancer cells (e.g., HCT-116, HeLa, A375) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with serial dilutions of CDK1/2 Inhibitor III or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK1/2 Inhibitor III on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cells are seeded in culture dishes and treated with CDK1/2 Inhibitor III or a vehicle control for a specified time (e.g., 24 hours).
-
The cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
The cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight to ensure proper fixation.
-
The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing a fluorescent DNA-intercalating agent (e.g., propidium iodide) and RNase A.
-
The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
The DNA content of each cell is determined based on its fluorescence intensity, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism of Action
To provide a clearer understanding of the cellular processes affected by CDK1 inhibition, the following diagrams illustrate the CDK1 signaling pathway and the experimental workflow for assessing the inhibitor's effects.
Caption: CDK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Evaluating CDK1/2 Inhibitor III.
References
Safety Operating Guide
Navigating the Safe Disposal of CDK1-IN-2: A Procedural Guide
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory adherence. CDK1-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon general best practices for hazardous chemical waste management in the absence of a publicly available, specific Safety Data Sheet (SDS).
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from the supplier before handling this compound.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect personal clothing.
-
Properties of this compound
| Property | Value | Citation |
| Target | Cyclin-Dependent Kinase 1 (CDK1) | [1][2] |
| IC₅₀ | 5.8 μM | [1][2] |
| Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
| Solubility | ≥ 2.5 mg/mL (8.48 mM) in a clear solution | [1] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and any materials contaminated with it should be managed as hazardous chemical waste.[3] A systematic approach to segregation, containment, and labeling is critical.
| Waste Stream | Disposal Procedure | Citation |
| Solid Waste | 1. Collect all solid waste, including unused or expired this compound powder, contaminated weigh boats, pipette tips, gloves, and bench paper, in a dedicated, clearly labeled, sealable plastic bag or container.[3][4] 2. Place this primary container inside a larger, designated hazardous chemical waste bin.[4] | [3][4] |
| Liquid Waste (Aqueous & Organic) | 1. Collect all aqueous and organic solutions containing this compound in a sealable, chemically compatible, and leak-proof container (e.g., a high-density polyethylene bottle).[3][5] 2. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[6] 3. Never dispose of liquid waste containing this compound down the drain.[3][7] | [3][5][6][7] |
| Sharps Waste | 1. Place all needles, syringes, scalpels, and other sharp objects contaminated with this compound into a designated, puncture-resistant sharps container.[4] | [4] |
Waste Container Labeling:
Accurate and comprehensive labeling of all waste containers is a critical safety measure. Each label must include:
-
The words "Hazardous Waste "[3]
-
The full chemical name: "This compound " and any other chemical constituents (e.g., solvents).[3]
-
The approximate concentration and quantity of the waste.[3]
-
The date when the waste was first added to the container.[3]
-
The name and contact information of the responsible researcher or laboratory.[3]
Storage and Final Disposal:
Store all hazardous waste containers in a designated, secure area within the laboratory, away from general traffic and incompatible materials.[3][8] The final disposal of this compound waste must be coordinated through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] They will provide specific instructions for pickup and ensure compliance with all federal, state, and local regulations.[5][8]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment: For small spills, cover the material with an absorbent, non-reactive material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid generating dust.[3]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a sealed container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste.[4]
For large or unmanageable spills, evacuate the area and contact your institution's EHS department immediately.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling CDK1-IN-2
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like CDK1-IN-2 are paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a CDK1 inhibitor. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care, treating it as a potentially hazardous substance.
GHS Classification
| Classification | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |
Precautionary Statements
| Type | Statement |
| Prevention | P264: Wash hands thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P330: Rinse mouth.[1] | |
| P362+P364: Take off contaminated clothing and wash it before reuse.[1] | |
| Disposal | P501: Dispose of contents/container in accordance with local regulation.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound to prevent accidental exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Double gloving is best practice. |
| Eye Protection | Safety goggles or glasses | Must include side shields to protect against splashes. |
| Body Protection | Laboratory coat or disposable gown | A disposable gown is preferred to prevent contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound to prevent inhalation. |
| Face Protection | Face shield | Should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. All handling of the powdered form should be conducted within a certified chemical fume hood.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
